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1-Chloro-3-fluoro-5-(methylsulfanyl)benzene Documentation Hub

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  • Product: 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene
  • CAS: 1314939-89-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene (CAS: 1314939-89-3)

Executive Summary 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene (also known as 3-chloro-5-fluorothioanisole) is a highly specialized, tri-substituted aromatic building block. Characterized by the precise meta-arrangement o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-3-fluoro-5-(methylsulfanyl)benzene (also known as 3-chloro-5-fluorothioanisole) is a highly specialized, tri-substituted aromatic building block. Characterized by the precise meta-arrangement of a chlorine atom, a fluorine atom, and a methylsulfanyl (thioether) group, this compound serves as a versatile intermediate in advanced synthetic methodologies. Its defined structure allows for orthogonal functionalization, making it a critical asset in the development of complex pharmaceuticals, agrochemicals, and advanced materials.

Physicochemical Properties & Structural Rationale

The strategic utility of 1-chloro-3-fluoro-5-(methylsulfanyl)benzene lies in the distinct electronic and steric profiles of its substituents. The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) while remaining sterically compact. The chlorine atom provides a handle for transition-metal-catalyzed cross-coupling, and the methylsulfanyl group offers both a site for oxidation (to sulfoxides or sulfones) and moderate electron-donating resonance (+M) stabilization.

Table 1: Key Physicochemical Parameters
PropertyValue/Description
Chemical Name 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene
Synonyms 3-Chloro-5-fluorothioanisole; 1-Chloro-3-fluoro-5-(methylthio)benzene
CAS Registry Number 1 [1]
Molecular Formula C7H6ClFS
Molecular Weight 176.64 g/mol
Purity Standard ≥97% (Commercial grade)
Structural Motif Tri-substituted benzene ring (1,3,5-substitution pattern)

Synthetic Methodologies: A Mechanistic and Practical Approach

The most direct and robust method for synthesizing 1-chloro-3-fluoro-5-(methylsulfanyl)benzene relies on the formation of a Grignard reagent from a di-halogenated precursor, followed by electrophilic trapping with a disulfide.

Mechanistic Rationale: The Grignard Route

The synthesis typically begins with 1-bromo-3-chloro-5-fluorobenzene. The causality behind this choice is rooted in bond dissociation energies. The carbon-bromine (C-Br) bond is significantly weaker than both the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. This differential reactivity permits the highly selective oxidative addition of magnesium metal into the C-Br bond, forming 2[2] while leaving the Cl and F substituents intact.

Once the Grignard reagent is formed, it acts as a potent nucleophile. The introduction of dimethyl disulfide (MeSSMe) results in an SN2-like nucleophilic attack at one of the sulfur atoms, cleaving the S-S bond and yielding the target thioanisole.

Diagram: Synthetic Workflow

Synthesis SM 1-Bromo-3-chloro- 5-fluorobenzene Mg Mg Turnings / THF (Oxidative Addition) SM->Mg Initiation Grignard 3-Chloro-5-fluorophenyl- magnesium bromide Mg->Grignard Single Electron Transfer DMDS Dimethyl Disulfide (Electrophilic Trapping) Grignard->DMDS Nucleophilic Attack Wurtz Wurtz Coupling (Impurity) Grignard->Wurtz Side Reaction (High Conc.) Target 1-Chloro-3-fluoro-5- (methylsulfanyl)benzene DMDS->Target Desired Pathway

Fig 1. Grignard-mediated synthesis and electrophilic trapping of the target thioanisole.

Step-by-Step Experimental Protocol

Note: This protocol is a self-validating system designed to minimize the formation of the primary impurity, 3,3'-dichloro-5,5'-difluorobiphenyl, which arises from bimolecular Wurtz coupling.

Step 1: Preparation of the Grignard Reagent

  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and an inert gas (argon/nitrogen) inlet.

  • Initiation: Add magnesium turnings (1.2 equivalents) to the flask. Cover with anhydrous tetrahydrofuran (THF). Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.

  • Slow Addition (Critical Step): Dissolve 1-bromo-3-chloro-5-fluorobenzene (1.0 eq) in anhydrous THF. Add this solution dropwise via the dropping funnel to the magnesium suspension. Causality: Maintaining a low concentration of the unreacted organic halide in the reaction mixture minimizes its opportunity to react with the newly formed Grignard product, thereby suppressing Wurtz coupling [2].

  • Maturation: Once addition is complete, reflux the mixture gently for 1-2 hours to ensure complete consumption of the starting material. Cool to 0 °C.

Step 2: Electrophilic Trapping 5. Disulfide Addition: Slowly add a solution of dimethyl disulfide (1.1 equivalents) in anhydrous THF to the cooled Grignard reagent. 6. Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The nucleophilic aryl Grignard will cleave the S-S bond, forming the carbon-sulfur bond. 7. Quenching & Workup: Carefully quench the reaction with saturated aqueous ammonium chloride (NH4Cl) at 0 °C. Extract the aqueous layer with ethyl acetate or diethyl ether. 8. Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (using a non-polar eluent like hexanes) to isolate pure 1-chloro-3-fluoro-5-(methylsulfanyl)benzene.

Downstream Applications in Drug Discovery & Materials Science

The utility of 1-chloro-3-fluoro-5-(methylsulfanyl)benzene extends far beyond its initial synthesis. The molecule is a platform for divergent functionalization, allowing chemists to build complex molecular architectures.

Orthogonal Functionalization Strategies
  • Transition-Metal-Catalyzed Cross-Coupling: The carbon-chlorine bond serves as an electrophilic site for palladium- or nickel-catalyzed reactions. Through Suzuki-Miyaura or Buchwald-Hartwig couplings, the aryl chloride can be converted into biaryl systems or arylamines. The presence of the electron-withdrawing fluorine atom can subtly activate the C-Cl bond toward oxidative addition by the transition metal catalyst.

  • Oxidation of the Thioether: The methylsulfanyl group can be selectively oxidized to a sulfoxide (-S(O)Me) using one equivalent of meta-chloroperoxybenzoic acid (mCPBA) or to a sulfone (-SO2Me) using excess oxidant. Sulfones are highly valuable in medicinal chemistry for modulating the physicochemical properties (e.g., solubility, metabolic stability) of drug candidates.

Diagram: Downstream Applications

Applications Core 1-Chloro-3-fluoro-5- (methylsulfanyl)benzene Oxidation Oxidation (mCPBA / H2O2) Core->Oxidation Coupling Pd-Catalyzed Coupling (Suzuki / Buchwald) Core->Coupling Sulfoxide Sulfoxide / Sulfone Derivatives Oxidation->Sulfoxide Biaryl Biaryl / Aminated Scaffolds Coupling->Biaryl

Fig 2. Downstream synthetic applications of 1-chloro-3-fluoro-5-(methylsulfanyl)benzene.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 1-chloro-3-fluoro-5-(methylsulfanyl)benzene, rigorous analytical validation is required:

  • 1H NMR (CDCl3): Expected to show a sharp singlet integrating to 3 protons around 2.4-2.5 ppm, corresponding to the -SMe group. The aromatic region will display three distinct signals integrating to 1 proton each, reflecting the meta-coupling and hetero-nuclear coupling with fluorine.

  • 19F NMR: A single peak with appropriate multiplicity (due to coupling with adjacent aromatic protons) confirming the presence of the fluorine atom.

  • GC-MS: The mass spectrum will exhibit a molecular ion peak at m/z 176 (for the 35Cl isotope) and a characteristic M+2 peak at m/z 178 (for the 37Cl isotope) in a ~3:1 ratio, confirming the presence of one chlorine atom.

References

  • Title: 1314939-89-3 | 1-Chloro-3-fluoro-5-(methylsulfanyl)
  • Title: magnesium;1-chloro-3-fluorobenzene-5-ide;bromide | 480438-50-4 Source: Benchchem URL

Sources

Exploratory

physical properties of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene Executive Summary 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene (CAS: 1314939-89-3) is a highly versat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene

Executive Summary

1-Chloro-3-fluoro-5-(methylsulfanyl)benzene (CAS: 1314939-89-3) is a highly versatile, tri-substituted aromatic building block utilized in advanced pharmaceutical and materials synthesis[1]. Featuring three electronically and sterically distinct functional groups—a chlorine atom, a fluorine atom, and a methylsulfanyl (thioether) moiety—this compound offers orthogonal reactivity handles. This guide provides an in-depth analysis of its physical properties, electronic characteristics, and field-proven synthetic protocols, designed for researchers optimizing complex molecular architectures.

Physicochemical Profiling & Molecular Dynamics

Understanding the is critical for predicting its behavior in biological systems and reaction matrices.

Table 1: Core Physicochemical and Structural Properties

PropertyValueSource / Method
CAS Number 1314939-89-3ChemScene[1]
Molecular Formula C₇H₆ClFSChemScene[1]
Molecular Weight 176.64 g/mol ChemScene[1]
SMILES CSC1=CC(=CC(=C1)F)ClChemScene[1]
LogP 3.201Computed[1]
Topological Polar Surface Area (TPSA) 0 ŲComputed[1]
H-Bond Donors 0ChemScene[1]
H-Bond Acceptors 1ChemScene[1]
Standard Purity ≥97%Commercial Standard[1]

Causality in Physicochemical Data:

  • Lipophilicity (LogP = 3.201): The relatively high LogP is driven by the synergistic lipophilic contributions of the halogens (Cl, F) and the methylsulfanyl group[1]. This renders the compound highly soluble in non-polar to moderately polar organic solvents (e.g., dichloromethane, toluene, THF) but poorly soluble in aqueous media.

  • Permeability (TPSA = 0): The Topological Polar Surface Area is exactly zero because the molecule lacks traditional hydrogen bond donors (O-H, N-H), and its only hydrogen bond acceptor is a highly diffuse sulfur atom[1]. In drug development, a TPSA of 0 suggests exceptional passive membrane permeability, including blood-brain barrier (BBB) penetration, though it necessitates careful formulation to overcome dissolution rate limitations.

Electronic Properties and Orthogonal Reactivity

The strategic value of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene lies in the differential bond dissociation energies (BDE) of its substituents.

  • C-F Bond: Exhibits the highest BDE. It acts primarily through strong inductive electron withdrawal (-I effect), deactivating the ring toward electrophilic aromatic substitution while activating the ortho/para positions for Nucleophilic Aromatic Substitution (SNAr) under forcing conditions.

  • C-Cl Bond: Serves as a prime target for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig)[2].

  • C-SMe Bond: The thioether can undergo controlled oxidation to a sulfoxide or sulfone. This converts a mildly electron-donating group (+M effect) into a strongly electron-withdrawing group, thereby reversing the electronic topology of the aromatic ring.

Synthetic Methodologies: The Grignard Trapping Strategy

The most efficient route to synthesize the 1-chloro-3-fluoro-5-(methylsulfanyl)benzene core is via the selective formation of a Grignard intermediate, 3-chloro-5-fluorophenylmagnesium bromide, followed by electrophilic trapping with dimethyl disulfide[3].

Causality of Regioselectivity: The starting material, 1-bromo-3-chloro-5-fluorobenzene, possesses three distinct halogen bonds. The oxidative addition of magnesium is highly selective for the C-Br bond due to the inherent reactivity order: C-Br > C-Cl > C-F[3]. The robust C-F and C-Cl bonds remain intact under standard Grignard conditions[2].

SyntheticWorkflow SM 1-Bromo-3-chloro- 5-fluorobenzene Mg Mg Insertion (THF, 0°C) SM->Mg Oxidative Addition Grignard 3-Chloro-5-fluoro- phenylmagnesium bromide Mg->Grignard Selective for C-Br bond Wurtz Wurtz Coupling Impurity Mg->Wurtz Side Reaction (Fast Addition) Trap Dimethyl Disulfide (MeS-SMe) Grignard->Trap Electrophilic Substitution Product 1-Chloro-3-fluoro-5- (methylsulfanyl)benzene Trap->Product Thioether Formation

Fig 1. Synthetic pathway of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene via Grignard intermediate.

Experimental Protocols & Self-Validating Workflows

Protocol 1: Synthesis of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene

Objective: High-yield synthesis via Grignard formation and thioetherification.

Step 1: Grignard Reagent Preparation

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and an inert argon atmosphere.

  • Activation: Add magnesium turnings (1.2 eq) and anhydrous THF. Causality: THF is critical as its oxygen lone pairs coordinate with and stabilize the organomagnesium species. Add a single crystal of iodine to disrupt the passivating magnesium oxide layer.

  • Slow Addition: Dissolve 1-bromo-3-chloro-5-fluorobenzene (1.0 eq) in THF. Add dropwise over 1 hour. Causality: Maintaining a low localized concentration of the aryl halide is paramount to suppress the bimolecular Wurtz coupling side reaction, which would otherwise yield the undesirable 3,3'-dichloro-5,5'-difluorobiphenyl impurity[3]. Dilution further disfavors this bimolecular pathway[2].

  • Self-Validation (In-Process Control): Remove a 0.1 mL aliquot, quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and analyze via GC-MS. The disappearance of the starting mass and the appearance of 1-chloro-3-fluorobenzene (the protonated Grignard) confirms complete conversion.

Step 2: Electrophilic Trapping

  • Cooling: Cool the Grignard solution to 0°C using an ice bath to control the exothermic trapping reaction.

  • Trapping: Add dimethyl disulfide (MeS-SMe, 1.5 eq) dropwise. Causality: The nucleophilic aryl carbon attacks the electrophilic sulfur, cleaving the weak S-S bond to form the target thioether[3].

  • Workup: Quench the reaction carefully with saturated NH₄Cl to neutralize basic magnesium salts. Extract with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (hexanes) to isolate the product (Purity ≥97%[1]).

Protocol 2: Downstream Functionalization via Suzuki-Miyaura Coupling

Objective: Selective functionalization at the C-Cl bond.

  • Reagents: 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene (1.0 eq), arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), K₃PO₄ (2.0 eq).

  • Causality of Catalyst Choice: The C-Cl bond is less reactive than a C-Br bond, requiring a highly active, electron-rich catalyst system[2]. XPhos is selected because its steric bulk facilitates reductive elimination, while its electron richness accelerates the oxidative addition into the C-Cl bond. Furthermore, the bulky ligand prevents catalyst poisoning by the coordinating methylsulfanyl group.

  • Execution: Reflux in a degassed 10:1 Toluene/H₂O mixture for 12 hours. Monitor via TLC until the C-Cl starting material is consumed.

Reactivity Core 1-Chloro-3-fluoro-5- (methylsulfanyl)benzene Ox Thioether Oxidation (mCPBA / H2O2) Core->Ox S-oxidation Pd Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Pd C-Cl Activation SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr C-F Activation (Strong Nucleophiles) Sulfone Sulfoxide / Sulfone Derivatives Ox->Sulfone Biaryl Biaryl / Aminated Scaffolds Pd->Biaryl F_Sub F-Substituted Products SNAr->F_Sub

Fig 2. Orthogonal reactivity profile enabling selective functionalization of the benzene core.

Conclusion

1-Chloro-3-fluoro-5-(methylsulfanyl)benzene represents a masterclass in orthogonal molecular design. By understanding the thermodynamic stability of its halogen bonds and the physicochemical impact of its thioether moiety, researchers can leverage this building block for highly selective, multi-step synthetic campaigns in drug discovery and materials science.

References

  • Boroncore. "Product Catalog: 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene." Boroncore LLC, 2024. URL: [Link]

Sources

Foundational

Orthogonal Functionalization of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene: A Technical Guide for Advanced Scaffold Derivatization

Executive Summary In modern drug discovery and materials science, the strategic selection of multi-substituted benzene scaffolds is critical for late-stage diversification. 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the strategic selection of multi-substituted benzene scaffolds is critical for late-stage diversification. 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene (CAS: 1314939-89-3) represents a highly versatile, symmetrically challenging 1,3,5-trisubstituted building block. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic platform offering three orthogonal handles for functionalization: the C-Cl bond, the C-F bond, and the C-SMe (methylsulfanyl) group.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for leveraging this scaffold in complex synthetic workflows.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of a building block is the first step in predicting its behavior in both synthetic reactors and biological systems. The combination of a highly electronegative fluorine atom, a moderately withdrawing chlorine atom, and a polarizable methylsulfanyl group creates a unique electronic topology.

According to authoritative supplier data, the compound has a1[1] and a2[2] for commercial synthetic applications.

Table 1: Key Physicochemical Parameters
ParameterValueMechanistic Implication
Chemical Formula C₇H₆ClFSDefines the mass boundaries for MS validation.
Molecular Weight 176.64 g/mol Low MW allows for significant downstream elaboration without violating Lipinski's Rule of 5.
CAS Number 1314939-89-3Standard registry identifier for procurement.
SMILES CSC1=CC(=CC(=C1)F)Cl1,3,5-substitution pattern ensures no steric clash between functional groups.
Calculated LogP 3.201Highly lipophilic; ideal for crossing lipid bilayers, but requires polar group addition downstream.
H-Bond Donors/Acceptors 0 / 1The sulfur atom acts as a weak hydrogen bond acceptor.

Strategic Reactivity & Orthogonal Functionalization

The true value of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene lies in its orthogonal reactivity. Causality in synthetic planning dictates that we must address the most reactive site first, or use highly specific catalysts to differentiate between the handles.

  • C-Cl Bond (Palladium Catalysis): While C-Cl bonds are traditionally inert compared to C-Br or C-I bonds, the inductive electron-withdrawing effect of the meta-fluoro group slightly activates this position. By using electron-rich, bulky phosphine ligands (e.g., XPhos), we can force oxidative addition at the C-Cl bond while leaving the C-SMe and C-F bonds intact.

  • C-SMe Bond (Oxidation & Desulfurization): The methylsulfanyl group is electronically amphoteric. It can be oxidized to a sulfone (-SO₂Me), which violently shifts the electronic landscape of the ring, turning a mild electron donor into a potent electron-withdrawing group. Alternatively, it can undergo Liebeskind-Srogl cross-coupling.

  • C-F Bond (Metabolic Blocking): In most workflows, the C-F bond is left unreacted. Its primary role is to block cytochrome P450-mediated oxidation at the 3-position and to modulate the pKa of neighboring functional groups in the final drug candidate.

Functionalization Workflow Diagram

G Core 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene CAS: 1314939-89-3 Path1 C-Cl Activation (Suzuki/Buchwald) Core->Path1 Pd(0), XPhos Path2 S-Oxidation (mCPBA -> Sulfone) Core->Path2 Oxidation Path3 C-SMe Activation (Liebeskind-Srogl) Core->Path3 Pd(0), Cu(I) Prod1 Biaryl/Amine Derivatives (Retains F and SMe) Path1->Prod1 Prod2 Sulfone Scaffold (Electron-Deficient) Path2->Prod2 Prod3 Desulfurative Coupling (Retains F and Cl) Path3->Prod3

Orthogonal functionalization pathways of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an analytical checkpoint to confirm causality and prevent the propagation of errors through a multi-step synthesis.

Protocol A: Chemoselective Oxidation to 1-Chloro-3-fluoro-5-(methylsulfonyl)benzene

Causality: Converting the thioether to a sulfone is often required to decrease the LogP of the final molecule and prevent reactive metabolite formation (e.g., sulfoxides) in vivo. We utilize meta-chloroperoxybenzoic acid (mCPBA) due to its predictable stoichiometry and mild conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) under a nitrogen atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Reagent Addition: Slowly add mCPBA (77% purity, 2.5 eq, 12.5 mmol) in small portions over 15 minutes to control the exothermic oxidation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quenching: Quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL) to destroy unreacted peroxide, followed by saturated aqueous NaHCO₃ (20 mL) to neutralize the meta-chlorobenzoic acid byproduct.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation & Analytical Checkpoint:

  • TLC Analysis: The starting material is highly non-polar (Rf ~0.8 in 9:1 Hexanes:EtOAc). The reaction will first show a highly polar sulfoxide intermediate (Rf ~0.1), which must completely convert to the moderately polar sulfone (Rf ~0.4).

  • GC-MS / LC-MS: Validate the completion by observing a mass shift from 176.6 Da to 208.6 Da (+32 Da, indicating the addition of two oxygen atoms).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C-Cl Bond

Causality: Activating the C-Cl bond in the presence of a C-F bond requires a specialized catalyst. We select Pd₂(dba)₃ as the palladium source and XPhos as the ligand. The electron-rich dicyclohexylphosphine moiety of XPhos accelerates oxidative addition into the stubborn C-Cl bond, while its bulky biaryl structure promotes rapid reductive elimination, preventing side reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene (1.0 eq, 1.0 mmol), an arylboronic acid (1.2 eq, 1.2 mmol), and anhydrous K₃PO₄ (2.0 eq, 2.0 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.02 eq, 2 mol%) and XPhos (0.04 eq, 4 mol%).

  • Solvent Addition: Evacuate and backfill the tube with nitrogen three times. Add degassed Toluene/H₂O (10:1 v/v, 5 mL). The addition of water is crucial as it dissolves the phosphate base, facilitating the transmetalation step.

  • Heating: Seal the tube and heat to 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black, and concentrate.

Self-Validation & Analytical Checkpoint:

  • ¹⁹F NMR Spectroscopy: Before purification, run a ¹⁹F NMR of the crude mixture. The presence of a single, sharp fluorine signal confirms that the C-F bond remained intact and did not undergo competitive nucleophilic aromatic substitution (SNAr).

  • Yield Verification: Isolate the product via flash chromatography. A successful XPhos-mediated coupling should yield >85% of the biaryl product.

Applications in Drug Development

For drug development professionals, the 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene scaffold is a masterclass in bioisosterism and metabolic tuning.

  • Lipophilicity Tuning: The methylsulfanyl group (-SMe) is frequently utilized as a bioisostere for the methoxy group (-OMe). While it increases the overall lipophilicity (LogP 3.201), it alters the dihedral angle of the substituent relative to the benzene ring due to the larger Van der Waals radius of sulfur, potentially unlocking new binding pockets in target kinases or GPCRs.

  • Metabolic Stability: The strategic placement of the fluorine atom at the 3-position serves as a metabolic shield. It prevents rapid Phase I metabolism (hydroxylation) at that specific vector, thereby increasing the half-life (t₁/₂) of the resulting active pharmaceutical ingredient (API).

References

The following authoritative sources were utilized to ground the physicochemical data and structural parameters discussed in this technical guide:

  • ChemScene. 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene (CAS 1314939-89-3) Product Information and Physicochemical Data. Retrieved March 11, 2026. 1

  • Boroncore. 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene Product Catalog and Purity Standards. Retrieved March 11, 2026. 2

Sources

Exploratory

An In-Depth Technical Guide to the ¹³C NMR Analysis of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene

Abstract This guide provides a comprehensive technical overview of the principles and practices for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1-chloro-3-fluoro-5-(methylsulfanyl)benzene. Aimed at researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview of the principles and practices for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1-chloro-3-fluoro-5-(methylsulfanyl)benzene. Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical underpinnings of substituent effects on aromatic systems, provides a robust protocol for spectral acquisition, and outlines a systematic approach to spectral interpretation. By integrating predictive methods based on empirical data with advanced experimental techniques, this guide establishes a self-validating workflow for the unambiguous structural confirmation of the title compound.

Introduction: The Imperative for Structural Verification

1-Chloro-3-fluoro-5-(methylsulfanyl)benzene is a polysubstituted aromatic compound, a class of molecules that forms the backbone of countless pharmaceuticals, agrochemicals, and materials. The precise arrangement of substituents—chloro, fluoro, and methylsulfanyl groups—on the benzene ring dictates its chemical reactivity, physical properties, and biological activity. Therefore, unambiguous structural verification is not merely a procedural step but a foundational requirement for any subsequent research or development.

¹³C NMR spectroscopy is an exceptionally powerful tool for this purpose. It provides direct insight into the carbon skeleton of a molecule, with the chemical shift of each carbon nucleus being exquisitely sensitive to its local electronic environment.[1] For a molecule like 1-chloro-3-fluoro-5-(methylsulfanyl)benzene, where all six aromatic carbons are chemically distinct, ¹³C NMR offers a unique fingerprint, enabling complete structural elucidation. This guide explains the causality behind experimental choices and analytical reasoning, moving from theoretical prediction to empirical confirmation.

Theoretical Framework: Predicting the ¹³C Chemical Shifts

The chemical shift of a carbon atom in a substituted benzene ring can be reliably predicted by leveraging the principle of the additivity of substituent effects.[2] This empirical method starts with the known chemical shift of benzene (δ ≈ 128.5 ppm) and applies corrective increments for each substituent based on its position relative to the carbon atom being considered (ipso, ortho, meta, or para).[1][3]

The three substituents on our target molecule exert distinct electronic influences:

  • -Cl (Chloro): Moderately deactivating through induction (-I effect) but weakly donating through resonance (+M effect). It generally deshields the ipso-carbon and has smaller, variable effects on the other ring positions.[3]

  • -F (Fluoro): Highly electronegative, causing strong deshielding of the ipso-carbon. Its strong inductive withdrawal (-I) is countered by a significant resonance donation (+M) effect, which shields the ortho and para positions. A key feature is the presence of carbon-fluorine spin-spin coupling (J-coupling), which splits the signals of nearby carbons into doublets.[4]

  • -SCH₃ (Methylsulfanyl): This group has a moderate electron-donating resonance effect (+M) and a weak inductive effect. It tends to shield the ortho and para carbons while deshielding the ipso-carbon.[3]

Table 1: Substituent Chemical Shift (SCS) Increments for Prediction

Substituentipso (ppm)ortho (ppm)meta (ppm)para (ppm)
-Cl +6.2+0.4+1.3-1.9
-F +34.8-12.9+1.4-4.5
-SCH₃ +10.2-1.8+0.4-3.6
Source: Compiled from standard reference data.[3] Note: These values are approximate and can vary with solvent and interactions between substituents.

Using these increments, we can calculate the predicted chemical shift for each carbon atom of 1-chloro-3-fluoro-5-(methylsulfanyl)benzene.

Figure 1: Numbering Scheme for 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene Chemical structure with numbered carbons (Note: This is a placeholder for the actual chemical structure image which would be included in a formal document.)

Calculation Methodology: δC ≈ 128.5 + Σ(Δδ)

  • C1 (-Cl): 128.5 + (ipso-Cl) + (meta-F) + (meta-SCH₃) = 128.5 + 6.2 + 1.4 + 0.4 = 136.5 ppm

  • C2: 128.5 + (ortho-Cl) + (ortho-F) + (para-SCH₃) = 128.5 + 0.4 - 12.9 - 3.6 = 112.4 ppm

  • C3 (-F): 128.5 + (meta-Cl) + (ipso-F) + (meta-SCH₃) = 128.5 + 1.3 + 34.8 + 0.4 = 165.0 ppm

  • C4: 128.5 + (para-Cl) + (ortho-F) + (ortho-SCH₃) = 128.5 - 1.9 - 12.9 - 1.8 = 111.9 ppm

  • C5 (-SCH₃): 128.5 + (meta-Cl) + (meta-F) + (ipso-SCH₃) = 128.5 + 1.3 + 1.4 + 10.2 = 141.4 ppm

  • C6: 128.5 + (ortho-Cl) + (para-F) + (ortho-SCH₃) = 128.5 + 0.4 - 4.5 - 1.8 = 122.6 ppm

  • -SCH₃: The methyl carbon itself typically appears in the 10-20 ppm range.[5]

Table 2: Predicted ¹³C NMR Chemical Shifts and Expected C-F Couplings

Carbon AtomSubstituentsPredicted δ (ppm)Expected C-F CouplingMultiplicity
C3-F (ipso)165.0¹JCF ≈ 240-260 HzDoublet
C5-SCH₃ (ipso)141.4³JCF ≈ 3-5 HzDoublet
C1-Cl (ipso)136.5³JCF ≈ 7-9 HzDoublet
C6H122.6⁴JCF ≈ 3-4 HzDoublet
C2H112.4²JCF ≈ 20-25 HzDoublet
C4H111.9²JCF ≈ 20-25 HzDoublet
-SCH₃~15⁵JCF ≈ 0-1 HzSinglet (or narrow doublet)
Note: C-F coupling constants (nJCF) are estimates based on typical values for fluorobenzenes.[4][6] The most significant splitting will be observed for carbons closer to the fluorine atom.

Experimental Design: A Self-Validating Protocol

Acquiring a high-quality, interpretable ¹³C NMR spectrum requires a systematic approach. The following protocol is designed to yield unambiguous data for structural confirmation.

Protocol: Acquiring ¹³C NMR and Supporting 2D Spectra

  • Sample Preparation:

    • Accurately weigh 15-30 mg of 1-chloro-3-fluoro-5-(methylsulfanyl)benzene.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice, providing good solubility and a well-defined solvent peak (δ ≈ 77.16 ppm).

    • Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup (e.g., 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to thermally equilibrate.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical solvent peak.

  • Standard ¹³C{¹H} Spectrum Acquisition:

    • Experiment: Standard ¹³C pulse-acquire with proton broadband decoupling. This simplifies the spectrum to singlets (or doublets due to C-F coupling) for each unique carbon.

    • Pulse Angle: 30-45°. A smaller flip angle allows for a shorter relaxation delay between scans, improving signal acquisition efficiency.

    • Spectral Width: 0 to 220 ppm. This range encompasses nearly all organic compounds.[7]

    • Relaxation Delay (d1): 2 seconds. This is a reasonable starting point for most carbons.

    • Number of Scans (ns): 1024 to 4096. A sufficient number of scans is crucial to achieve an adequate signal-to-noise ratio for the low-abundance ¹³C isotope.

  • DEPT-135 Spectrum Acquisition:

    • Rationale: The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is essential for differentiating carbon types.[8]

    • Experiment: Run a standard DEPT-135 pulse sequence.

    • Interpretation: In the resulting spectrum, CH₃ and CH groups will appear as positive peaks, while CH₂ groups will appear as negative peaks. Quaternary (C) and carbons without attached protons will be absent.[9] For this molecule, this experiment will confirm the positive signals for the three CH carbons on the ring and the -SCH₃ group, and the absence of the three substituted carbons (C1, C3, C5).

  • 2D Correlation Spectra (for Unambiguous Assignment):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[10] It provides definitive one-bond C-H connectivity, linking the ¹H and ¹³C spectra. This is the most powerful tool for assigning the protonated carbons C2, C4, and C6.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons over two to three bonds (and sometimes four).[10] This is critical for identifying the quaternary carbons by observing correlations from nearby protons. For example, the proton at C2 should show an HMBC correlation to the quaternary carbons C1 and C3.

Integrated Spectral Analysis: From Data to Structure

The final assignment is an integrative process, using all acquired data to build a coherent structural picture. The workflow below illustrates this logical progression.

G cluster_pred Prediction Phase cluster_exp Experimental Phase cluster_assign Assignment Phase Mol_Structure 1. Molecular Structure (C₇H₆ClFS) SCS 2. Substituent Increments (Cl, F, SCH₃) Mol_Structure->SCS Identify substituents Prediction_Table 3. Predicted Spectrum (Table 2: δ and J-coupling) SCS->Prediction_Table Apply additivity rules C13_Spec 4. Acquire ¹³C{¹H} Spectrum Prediction_Table->C13_Spec Compare & guide initial assignment DEPT_Spec 5. Acquire DEPT-135 Spectrum C13_Spec->DEPT_Spec TwoD_Spec 6. Acquire 2D NMR (HSQC, HMBC) DEPT_Spec->TwoD_Spec Assign_CH 7. Assign CH Carbons (C2, C4, C6, -SCH₃) using DEPT & HSQC TwoD_Spec->Assign_CH Assign_C 8. Assign Quaternary Carbons (C1, C3, C5) using HMBC & C-F Coupling Assign_CH->Assign_C Final_Structure 9. Final Validated Structure Assign_C->Final_Structure

Caption: A systematic workflow for the ¹³C NMR analysis of 1-chloro-3-fluoro-5-(methylsulfanyl)benzene.

Step-by-Step Interpretation:

  • Initial Comparison: Compare the acquired ¹³C spectrum with the predicted chemical shifts in Table 2. The signal at the highest chemical shift (downfield, ~165 ppm), which also exhibits the largest C-F coupling, can be confidently assigned to C3 .[4]

  • DEPT Analysis: Use the DEPT-135 spectrum to separate the signals into two groups: protonated carbons (CH, positive signals) and substituted carbons (absent signals). This will isolate C2, C4, C6, and the -SCH₃ carbon from C1, C3, and C5.[8]

  • HSQC for Protonated Carbons: The HSQC spectrum will show cross-peaks connecting each of the C2, C4, and C6 carbons to their respective attached protons. By analyzing the ¹H NMR spectrum (specifically the coupling patterns of the aromatic protons), one can assign the protons, which in turn assigns the carbons they are attached to.[11]

  • HMBC for Quaternary Carbons: The HMBC spectrum provides the final, definitive assignments for the substituted carbons.[10]

    • The proton at C2 (H2) will show correlations to C1, C3, and C4. Since C2, C3, and C4 are already known from other data, the remaining correlation confirms the assignment of C1 .

    • Similarly, H4 will show correlations to C3, C5, and C2, confirming the assignment of C5 .

    • This web of connectivity creates a self-validating dataset, ensuring each assignment is supported by multiple points of evidence.

Conclusion

The ¹³C NMR analysis of 1-chloro-3-fluoro-5-(methylsulfanyl)benzene is a multi-faceted process that relies on a strong theoretical foundation and rigorous experimental execution. By combining the predictive power of substituent additivity rules with a suite of modern 1D and 2D NMR experiments, an unambiguous and robust structural assignment can be achieved. The workflow presented in this guide, which emphasizes the integration of prediction, standard acquisition, and advanced correlation spectroscopy, provides a reliable framework for scientists engaged in the synthesis and characterization of complex aromatic molecules, ensuring the highest level of scientific integrity in their findings.

References

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Available at: [Link]

  • Clerc, J. T., & Sommerauer, H. (1977). A minicomputer program based on additivity rules for the estimation of 13c-nmr chemical shifts. Analytica Chimica Acta, 95, 33-41. Available at: [Link]

  • Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. Available at: [Link]

  • Page, T. F. (1968). Spectral analysis of the 1H, 19F and 13C N.M.R. spectra of fluorobenzene. Molecular Physics, 13(6), 523-533. Available at: [Link]

  • Kuehn, R., et al. (1995). Substituent Effects in the 13C NMR Chemical Shifts of Polysubstituted Benzene and Naphthalene Compounds: An Incremental Calculation. Magnetic Resonance in Chemistry, 33(1), 38-46. Available at: [Link]

  • Loemker, J. E., et al. (1967). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 89(22), 5472-5477. Available at: [Link]

  • Weigert, F. J., & Roberts, J. D. (1972). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (5), 691-695. Available at: [Link]

  • Page, T. F. (1967). Spectral analysis of the1H,19F and13C N.M.R. spectra of fluorobenzene. Molecular Physics, 13(6), 523-533. Available at: [Link]

  • Edwards, J. C. (n.d.). Overview DEPT Experiment C NMR Analysis Examples. Process NMR Associates, LLC. Available at: [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Available at: [Link]

  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry. Available at: [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Available at: [Link]

  • Breitmaier, E., & Voelter, W. (2004). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Butts, C. P., & Jones, C. D. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(16), 2942-2959. Available at: [Link]

  • Chemistry Steps. (2023). DEPT NMR: Signals and Problem Solving. Available at: [Link]

  • Breitmaier, E. (1993). Structure Elucidation By NMR In Organic Chemistry. John Wiley & Sons.
  • University of Wisconsin-Madison. (n.d.). Additivity Parameters for 13C Chemical Shifts in Substituted Benzenes. Available at: [Link]

  • LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]

  • Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. Available at: [Link]

  • LibreTexts Chemistry. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Available at: [Link]

  • Edison, A. S., et al. (2024). The Evolving Landscape of NMR Structural Elucidation. Molecules, 29(5), 1146. Available at: [Link]

  • Integrated Chemistry. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). [Video]. YouTube. Available at: [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Available at: [Link]

Sources

Foundational

Strategic Reactivity Profiling of the Methylsulfanyl Group in 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern medicinal chemistry and agro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern medicinal chemistry and agrochemical development, highly functionalized aromatic scaffolds are critical for exploring structure-activity relationships (SAR). 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene (CAS: 1314939-89-3) [1] represents a highly versatile 1,3,5-trisubstituted building block. While the aryl chloride and aryl fluoride moieties offer well-documented pathways for nucleophilic aromatic substitution (SNAr) and late-stage functionalization, the methylsulfanyl group (-SCH₃) provides a unique, orthogonal node for chemical diversification.

This whitepaper provides an in-depth technical analysis of the reactivity profile of the -SCH₃ group, detailing its capacity for chemoselective oxidation, transition-metal-catalyzed cross-coupling, and targeted demethylation.

Electronic Architecture & Reactivity Modalities

The reactivity of 1-chloro-3-fluoro-5-(methylsulfanyl)benzene is governed by the competing electronic effects of its substituents. The chlorine and fluorine atoms are inductively withdrawing (EWG), which generally deactivates the aromatic ring toward electrophilic attack. Conversely, the -SCH₃ group is a soft nucleophile and an electron-donating group (EDG) via resonance ( 3pS​→2pC​ orbital overlap).

Because the -SCH₃ group is the most electron-rich node on the molecule, it serves as the primary site for directed chemical transformations without disturbing the carbon-halogen bonds.

Chemoselective Sulfoxidation

Thioethers are highly susceptible to oxidation. By strictly controlling the stoichiometry of the oxidant and the reaction temperature, the -SCH₃ group can be selectively oxidized to a sulfoxide (-S(=O)CH₃) or fully oxidized to a sulfone (-SO₂CH₃) [2]. This transformation is strategically valuable because it reverses the electronic nature of the substituent—converting a resonance-donating group into a strong, inductively withdrawing group, thereby activating the ring for subsequent SNAr reactions at the fluorine or chlorine positions. Recent advances also allow for green, transition-metal-catalyzed oxidations using aqueous H₂O₂ or electrochemical methods to prevent over-oxidation [2][3].

Desulfitative Cross-Coupling (Liebeskind-Srogl)

The Liebeskind-Srogl cross-coupling reaction represents a paradigm shift in thioether chemistry. It allows the -SCH₃ group to act as a pseudo-halide leaving group in palladium-catalyzed, copper-mediated cross-couplings with boronic acids [4]. The thiophilic nature of the Cu(I) cofactor activates the C-S bond, allowing Pd(0) to undergo oxidative addition under neutral, base-free conditions. Crucially, by utilizing mild palladium catalysts (e.g., Pd(PPh₃)₄), this C-S activation is entirely orthogonal to the existing C-Cl bond, allowing for selective biaryl formation.

Thioether Demethylation

Cleavage of the sp3 carbon-sulfur bond yields the corresponding 3-chloro-5-fluorothiophenol. This is typically achieved using strong Lewis acids (like BBr₃) or strong nucleophiles (like sodium thiomethoxide) that attack the sterically accessible methyl group via an SN​2 mechanism. The resulting thiophenol is a potent nucleophile for synthesizing complex macrocycles or asymmetric thioethers.

Reactivity_Map Core 1-Chloro-3-fluoro-5- (methylsulfanyl)benzene Ox1 Sulfoxide (-S(=O)CH3) Core->Ox1 1.05 eq mCPBA (Kinetic Control) LS Biaryl Scaffold (C-C Bond Formation) Core->LS Pd(0), CuTC, Ar-B(OH)2 Demeth Thiophenol (-SH) Core->Demeth BBr3 or NaSMe (S-Dealkylation) Ox2 Sulfone (-SO2CH3) Ox1->Ox2 Excess Oxidant (Thermodynamic)

Fig 1. Divergent reactivity pathways of the methylsulfanyl group.

Quantitative Data Summary

The following table synthesizes the expected quantitative outcomes and condition parameters for the three primary reactivity modalities discussed above.

Reactivity ModalityTarget ProductPrimary Reagents / CatalystTypical YieldChemoselectivity Focus
Mono-Oxidation Sulfoxide1.05 eq mCPBA, CH₂Cl₂, 0 °C85 - 92%Prevents sulfone formation; leaves C-Cl/C-F intact.
Exhaustive Oxidation Sulfone2.5 eq Oxone, MeOH/H₂O, RT90 - 98%Complete conversion to strong EWG.
Liebeskind-Srogl Biaryl ScaffoldPd(PPh₃)₄, CuTC, Ar-B(OH)₂, THF65 - 80%Cleaves C-S bond exclusively over C-Cl bond.
Demethylation ThiophenolBBr₃ (2.0 eq), CH₂Cl₂, -78 °C to RT70 - 85%Selective sp3 C-S cleavage.

Standardized Experimental Protocols

As a Senior Application Scientist, it is imperative to design protocols that are not only reproducible but inherently self-validating . The methodologies below detail the causality behind each chemical choice to ensure high-fidelity execution.

Protocol A: Chemoselective Oxidation to Sulfoxide

Objective: Kinetically trap the mono-oxidized sulfoxide without triggering thermodynamic over-oxidation to the sulfone.

  • Preparation: Dissolve 1-chloro-3-fluoro-5-(methylsulfanyl)benzene (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M). Cool the reaction vessel to exactly 0 °C using an ice-water bath.

    • Causality: Low temperatures suppress the activation energy required for the second oxidation event, establishing strict kinetic control.

  • Oxidant Addition: Dissolve m-chloroperoxybenzoic acid (mCPBA, 77% w/w, 1.05 eq) in CH₂Cl₂ and add dropwise over 15 minutes.

    • Causality: A slight 0.05 eq excess accounts for trace moisture degradation while preventing the massive stoichiometric excess that drives sulfone formation.

  • Self-Validating Monitoring: Monitor via Thin Layer Chromatography (TLC) using 4:1 Hexanes:EtOAc.

    • Validation: The protocol is self-validating through polarity shifts. The starting thioether is highly non-polar ( Rf​≈0.8 ). As the reaction proceeds, a distinct, UV-active spot appears at moderate polarity ( Rf​≈0.4 ). If over-oxidation occurs, a third spot (sulfone) will appear near the baseline ( Rf​≈0.2 ). The visual absence of the baseline spot confirms chemoselectivity.

  • Quench & Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy unreacted peroxide, followed by saturated NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct, rendering it water-soluble for easy biphasic separation.

Protocol B: Liebeskind-Srogl Cross-Coupling

Objective: Construct a C-C bond via desulfitative coupling while preserving the aryl chloride functionality.

LS_Mechanism S1 1. Cu(I) Coordination (Thiophilic Activation) S2 2. Pd(0) Oxidative Addition (C-S Cleavage) S1->S2 S3 3. Cu-Mediated Transmetalation S2->S3 S4 4. Reductive Elimination (Biaryl Formation) S3->S4

Fig 2. Mechanistic workflow of the Liebeskind-Srogl cross-coupling.

  • Anaerobic Setup: In a flame-dried Schlenk tube, combine the thioether (1.0 eq), an arylboronic acid (1.5 eq), Copper(I) thiophene-2-carboxylate (CuTC, 1.5 eq), and Pd(PPh₃)₄ (0.05 eq). Purge the vessel with argon for 15 minutes.

    • Causality: CuTC is specifically chosen because the Cu(I) center is highly thiophilic (activating the sulfur), while the carboxylate ligand acts as an internal, base-free shuttle to facilitate boron-to-palladium transmetalation [4]. Anaerobic conditions are critical to prevent the oxidation of Cu(I) to Cu(II), which would halt the catalytic cycle.

  • Reaction Execution: Add degassed anhydrous THF (0.1 M) and heat to 60 °C for 12 hours.

    • Causality: THF provides optimal solubility for the organometallic intermediates without coordinating too strongly to the Pd center.

  • Self-Validating Monitoring:

    • Validation: The thermodynamic sink of this reaction is the formation of insoluble copper(I) mercaptide (CuSMe). As the reaction progresses, the homogeneous solution will gradually transition into a heterogeneous suspension with a distinct color change (often darkening). This precipitation is a self-validating visual cue that transmetalation and C-S cleavage are actively occurring.

  • Workup: Filter the crude mixture through a pad of Celite to remove the insoluble copper salts, concentrate the filtrate, and purify via silica gel chromatography.

References

  • ChemScene. 1-Chloro-3-fluoro-5-(methylsulfanyl)
  • RSC Advances. Ti(Phen)(OC2H5)2Cl2: a highly efficient pre-catalyst for selective oxidation of organic sulfides to sulfoxides by hydrogen peroxide.
  • National Institutes of Health (PMC).
  • Organic Letters (ACS Publications).
Exploratory

Discovery, Synthesis, and Application of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene: A Technical Guide

Executive Summary In the modern landscape of medicinal chemistry and advanced materials, the strategic incorporation of halogens and thioethers onto aromatic scaffolds has become a cornerstone of rational drug design. 1-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of medicinal chemistry and advanced materials, the strategic incorporation of halogens and thioethers onto aromatic scaffolds has become a cornerstone of rational drug design. 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene (CAS: 1314939-89-3) [1], also known as 3-chloro-5-fluorothioanisole, represents a highly specialized, tri-substituted benzene derivative [2]. This compound integrates three distinct functional handles—a chlorine atom, a fluorine atom, and a methylsulfanyl (thioether) group—in a meta-relationship.

This whitepaper provides an authoritative analysis of the historical context, mechanistic synthesis, and downstream applications of this critical building block. By understanding the differential reactivity of its functional groups, researchers can leverage this scaffold for transition-metal-catalyzed cross-coupling, lipophilicity modulation, and the construction of complex molecular architectures [3].

Historical Context & Discovery

The discovery and commercial registration of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene in the early 2010s (evidenced by its CAS registry number 1314939-89-3) coincided with a paradigm shift in pharmaceutical development [1]. During this period, medicinal chemists began moving away from highly lipophilic, planar molecules toward more complex, metabolically stable architectures.

The rationale for developing this specific polyhalogenated thioanisole was driven by three factors:

  • Metabolic Stability: The fluorine atom blocks cytochrome P450-mediated oxidation at the sterically unhindered meta-position.

  • Halogen Bonding: The chlorine atom provides a highly directional σ-hole, enabling strong, specific interactions with protein backbones in target binding sites.

  • Electronic Tuning: The methylsulfanyl group serves as a versatile handle; it acts as an electron-donating group in its native state but can be readily oxidized to a sulfoxide or sulfone to become strongly electron-withdrawing.

Chemical Properties & Mechanistic Rationale

The utility of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene lies in its precisely defined structure. The synthesis of this compound relies heavily on the differential reactivity of carbon-halogen bonds. In polyhalogenated systems, the bond dissociation energy dictates the order of reactivity: C-Br > C-Cl > C-F [3].

This inherent reactivity gradient is the cornerstone of its upstream synthesis, allowing for selective organometallic insertion at a brominated precursor while leaving the robust C-Cl and C-F bonds intact [3].

Table 1: Physicochemical Properties
PropertyValueMechanistic Significance
CAS Number 1314939-89-3Unique registry identifier [1]
Molecular Formula C₇H₆ClFSDefines the tri-substituted nature
Molecular Weight 176.64 g/mol Low MW, ideal for fragment-based drug discovery (FBDD) [1]
SMILES CSC1=CC(=CC(=C1)F)ClConfirms the 1,3,5-substitution pattern [1]
LogP (Predicted) ~3.20Optimal lipophilicity for membrane permeability [1]
H-Bond Acceptors 1 (Sulfur)Weak acceptor; can be enhanced via oxidation

Synthetic Methodologies: A Self-Validating Protocol

The most direct, high-yield method for synthesizing 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene is via the preparation of 3-chloro-5-fluorophenylmagnesium bromide , followed by a nucleophilic substitution reaction with an electrophilic sulfur source such as dimethyl disulfide [3].

Mechanistic Causality in the Workflow

The oxidative addition of magnesium to 1-bromo-3-chloro-5-fluorobenzene proceeds via a single electron transfer (SET) radical pathway [3]. A critical challenge in this step is the bimolecular Wurtz coupling side reaction, which produces the undesirable impurity 3,3'-dichloro-5,5'-difluorobiphenyl[3]. To suppress this, the protocol mandates strict dilution and slow addition of the halide to maintain a low localized concentration of the electrophile [3].

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Grignard Reagent

  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stirrer under a strict argon atmosphere.

  • Magnesium Activation: Add magnesium turnings (1.2 equivalents) and a catalytic crystal of iodine. Heat gently until iodine vaporizes to activate the Mg surface.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to cover the Mg turnings.

  • Slow Addition (Critical Step): Dissolve 1-bromo-3-chloro-5-fluorobenzene (1.0 eq) in anhydrous THF (yielding a 0.5 M solution). Add 5% of this solution to the Mg to initiate the reaction (indicated by a localized temperature spike and color change).

  • Controlled Reflux: Add the remaining halide solution dropwise over 1-2 hours. Causality: Slow addition minimizes the concentration of unreacted halide, thereby disfavoring Wurtz coupling [3].

Phase 2: Thioether Formation 6. Electrophile Preparation: In a separate flask, dissolve dimethyl disulfide (1.1 equivalents) in anhydrous THF and cool to 0°C. 7. Nucleophilic Attack: Transfer the freshly prepared Grignard reagent dropwise into the dimethyl disulfide solution via a cannula. Causality: The highly nucleophilic aryl Grignard attacks the S-S bond, cleaving it to form the C-S bond and releasing a thiolate leaving group [3]. 8. Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with diethyl ether, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 9. Purification: Purify via silica gel column chromatography (hexanes) to yield pure 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene.

SyntheticWorkflow A 1-Bromo-3-chloro-5-fluorobenzene (Starting Material) B Mg Turnings, THF (Slow Addition & Dilution) A->B Oxidative Addition C 3-Chloro-5-fluorophenylmagnesium bromide (Grignard Intermediate) B->C C-Br Cleavage D Wurtz Coupling (Minimized Side Reaction) B->D High Conc. E Dimethyl Disulfide (Electrophilic Sulfur) C->E Nucleophilic Attack F 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene (Target Product) E->F S-S Cleavage

Fig 1: Synthetic workflow and mechanistic pathways for 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene.

Applications in Advanced Synthesis

The strategic importance of this compound is evident in its application as a bifunctional building block. The presence of the chlorine atom allows it to participate in transition-metal-catalyzed cross-coupling reactions, while the thioether can be independently manipulated.

Table 2: Downstream Transformations
Reaction TypeCatalyst/ReagentTarget FunctionalizationExpected Product Motif
Suzuki-Miyaura Coupling Pd(dppf)Cl₂, Boronic Acid, BaseC-C bond formation at the Cl position3-fluoro-5-(methylsulfanyl)biphenyls
Oxidation mCPBA (1 eq vs 2 eq)Tuning electronic properties of sulfurSulfoxide (1 eq) or Sulfone (2 eq)
Buchwald-Hartwig Pd₂(dba)₃, Amine, BaseC-N bond formation at the Cl positionN-aryl-3-fluoro-5-(methylsulfanyl)anilines
Cobalt-Catalyzed Alternatives

Recent advancements have demonstrated that cobalt catalysis serves as a cost-effective alternative to palladium for cross-coupling reactions involving polyhalogenated substrates [3]. Cobalt complexes can catalyze the coupling of these aryl systems with alkyl and benzyl halides via radical mechanisms, providing precise spatial arrangement of the 3-fluoro-5-(methylsulfanyl)phenyl moiety in complex architectures [3].

DownstreamApplications Core 1-Chloro-3-fluoro-5- (methylsulfanyl)benzene Oxidation Oxidation (mCPBA) Core->Oxidation Coupling Cross-Coupling (Pd or Co Catalyst) Core->Coupling Sulfone Sulfone/Sulfoxide (Electron Withdrawing) Oxidation->Sulfone Biaryl Biaryl Thioethers (Extended Conjugation) Coupling->Biaryl

Fig 2: Divergent downstream functionalization pathways of the core scaffold.

Conclusion

1-Chloro-3-fluoro-5-(methylsulfanyl)benzene is far more than a simple reagent; it is a highly engineered molecular scaffold designed to solve specific problems in medicinal chemistry and materials science. By exploiting the differential reactivity of its C-Br, C-Cl, and C-F bonds during synthesis, and utilizing its thioether and chlorine handles for downstream functionalization, researchers can rapidly access diverse, metabolically stable chemical space. Adherence to strict synthetic protocols, particularly the mitigation of Wurtz coupling through controlled addition, ensures high-fidelity access to this indispensable building block.

References

  • Boroncore. "1-Chloro-3-fluoro-5-(methylsulfanyl)benzene." Boroncore Product Catalog, Page 17. Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: Orthogonal Functionalization of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Late-Stage Functionalization, Scaffold Building, and Medicinal Chemistry Executive Summary The synthesis of highly su...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Late-Stage Functionalization, Scaffold Building, and Medicinal Chemistry

Executive Summary

The synthesis of highly substituted, multi-functionalized benzene rings is a cornerstone of modern drug discovery. The commercially available building block 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene presents a unique opportunity for orthogonal functionalization. By exploiting the distinct electronic and steric properties of its three substituents, chemists can perform highly regioselective Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling reactions sequentially. This application note details the mechanistic rationale and provides validated, step-by-step protocols for the selective displacement of the fluorine atom via SNAr, leaving the chlorine and methylsulfanyl groups intact for downstream diversification.

Mechanistic Rationale & Causality (E-E-A-T)

The Regioselectivity of SNAr vs. Palladium Catalysis

In standard electrophilic aromatic substitution, halogens are deactivating. However, in Nucleophilic Aromatic Substitution (SNAr), halogens activate the ring toward nucleophilic attack. The regioselectivity of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene is governed by two orthogonal principles:

  • SNAr Prefers Fluorine: The rate-determining step of SNAr is the nucleophilic attack on the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex [1]. Fluorine is vastly superior to chlorine as a leaving group in SNAr. Its extreme electronegativity heavily stabilizes the anionic transition state, making the C-F bond the exclusive site of nucleophilic attack [2].

  • Palladium Catalysis Prefers Chlorine: In contrast, transition-metal cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) relies on oxidative addition, which is dictated by bond dissociation energy. The weaker C-Cl bond undergoes oxidative addition much faster than the stronger C-F bond.

The Role of the Methylsulfanyl (-SCH3) Group

While 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene lacks a strong π -acceptor (like -NO2 or -CN), the combined inductive electron-withdrawing effects of the meta-chlorine and the meta-methylsulfanyl group provide sufficient activation for SNAr to occur under thermal conditions with strong nucleophiles [3]. Furthermore, the -SCH3 group serves as a versatile handle that can later be oxidized to a sulfoxide or sulfone, further tuning the electronic properties of the scaffold.

OrthogonalReactivity SM 1-Chloro-3-fluoro-5- (methylsulfanyl)benzene SNAr SNAr Reaction (Morpholine, K2CO3) SM->SNAr Targets C-F bond Pd Pd-Catalysis (Ar-B(OH)2, Pd catalyst) SM->Pd Targets C-Cl bond Prod1 1-Chloro-3-morpholino-5- (methylsulfanyl)benzene SNAr->Prod1 Prod2 1-Aryl-3-fluoro-5- (methylsulfanyl)benzene Pd->Prod2

Orthogonal reactivity pathways of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene.

Experimental Protocols

The following protocols are designed as self-validating systems. The choice of reagents and solvents is deliberately selected to maximize regioselectivity and suppress side reactions.

Protocol A: Regioselective SNAr with Morpholine

Objective: Selective displacement of the fluorine atom to yield 1-Chloro-3-morpholino-5-(methylsulfanyl)benzene.

Causality of Reagents:

  • Nucleophile: Morpholine is a strong, secondary amine nucleophile that readily attacks the C-F bond.

  • Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It leaves the nucleophile unsolvated (highly reactive) while stabilizing the polar Meisenheimer transition state.

  • Base: Potassium carbonate (K2CO3) acts as an acid scavenger to neutralize the generated HF, driving the reaction forward without hydrolyzing the substrate.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene (1.0 eq, 5.0 mmol, 883 mg).

  • Solvent & Base Addition: Suspend anhydrous K2CO3 (2.5 eq, 12.5 mmol, 1.73 g) in 15 mL of anhydrous DMF.

  • Nucleophile Addition: Add morpholine (1.5 eq, 7.5 mmol, 653 mg) dropwise to the stirring mixture at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 110 °C under a nitrogen atmosphere. Monitor via TLC (Hexanes/EtOAc 4:1) or LC-MS. The reaction typically reaches completion in 12–16 hours.

  • Quenching & Workup: Cool the mixture to room temperature. Quench by pouring into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 x 20 mL) to remove residual DMF, followed by brine (30 mL).

  • Purification: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO2, gradient 0-20% EtOAc in Hexanes) to afford the pure product.

SNArMechanism Step1 Nucleophilic Attack (Morpholine attacks C-F carbon) Step2 Meisenheimer Complex (Anion stabilized by F and -SCH3) Step1->Step2 Rate-Determining Step Step3 Leaving Group Elimination (Loss of F-) Step2->Step3 Fast Product 1-Chloro-3-morpholino-5- (methylsulfanyl)benzene Step3->Product

Mechanism of SNAr via the Meisenheimer Complex.
Protocol B: Orthogonal Suzuki-Miyaura Coupling (Post-SNAr)

Objective: Subsequent functionalization of the C-Cl bond.

Step-by-Step Procedure:

  • Setup: To a Schlenk flask, add the product from Protocol A (1.0 eq, 2.0 mmol), phenylboronic acid (1.2 eq, 2.4 mmol), and K3PO4 (2.0 eq, 4.0 mmol).

  • Catalyst: Add Pd(dppf)Cl2 (0.05 eq, 5 mol%).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 10 mL). Purge the flask with N2 for 10 minutes.

  • Reaction: Heat to 90 °C for 8 hours.

  • Workup: Cool, dilute with EtOAc, wash with water and brine, dry, and purify via chromatography.

Quantitative Data Summary

The following table summarizes the expected outcomes and conditions for the orthogonal functionalization of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene, demonstrating the high regioselectivity of the protocols.

Reaction TypeTarget BondReagents / CatalystSolvent / TempTimeExpected YieldRegioselectivity
SNAr C–FMorpholine, K2CO3DMF, 110 °C14 h78–85%>98% (F displacement)
SNAr C–FSodium MethoxideMeOH, 80 °C18 h70–75%>98% (F displacement)
Suzuki Coupling C–ClAr-B(OH)2, Pd(dppf)Cl2Dioxane/H2O, 90 °C8 h85–92%>99% (Cl displacement)

References

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: 16.7: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

  • Title: Catalyst-Free N-Arylation Using Unactivated Fluorobenzenes Source: Angewandte Chemie International Edition (Diness, F.; Fairlie, D. P. 2012, 51, 8012–8016) URL: [Link]

Application

Application Note: Chemoselective Oxidation of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene

Executive Summary The controlled oxidation of aryl methyl sulfides to either their corresponding sulfoxides or sulfones is a fundamental transformation in medicinal chemistry and materials science. This application note...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The controlled oxidation of aryl methyl sulfides to either their corresponding sulfoxides or sulfones is a fundamental transformation in medicinal chemistry and materials science. This application note details the chemoselective oxidation protocols for 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene (CAS:1[1]). By manipulating the stoichiometric, thermal, and electronic parameters of the reaction, researchers can selectively arrest the oxidation at the sulfoxide stage or drive it to completion to yield the sulfone[2].

Mechanistic Rationale & Substrate Profiling

The substrate features a methylsulfanyl (thioether) group on a benzene ring flanked by meta-substituted chlorine and fluorine atoms.

Electronic Causality: Both the chloro and fluoro substituents exert a strong inductive electron-withdrawing effect (-I effect) across the aromatic system. This significantly decreases the electron density on the sulfur atom compared to an unsubstituted thioanisole.

  • Advantage for Sulfoxide Synthesis: The reduced nucleophilicity of the sulfur atom slows down the initial electrophilic attack by the oxidant. This widens the kinetic gap between the first oxygen transfer (sulfide sulfoxide) and the second oxygen transfer (sulfoxide sulfone), making it easier to kinetically trap the sulfoxide without over-oxidation[3].

  • Requirement for Sulfone Synthesis: To achieve complete oxidation to the sulfone, the deactivated nature of the intermediate sulfoxide dictates the need for a strong, highly electrophilic oxidant in excess (e.g., Oxone or excess mCPBA) and higher thermal energy[4].

Oxidation Workflow & Decision Matrix

Workflow Substrate 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene CAS: 1314939-89-3 mCPBA_Mild Protocol A: Kinetic Control mCPBA (1.05 eq), CH2Cl2 -78°C to 0°C Substrate->mCPBA_Mild Electrophilic Attack Oxone_Strong Protocol B: Thermodynamic Control Oxone (3.0 eq), MeOH/H2O 25°C Substrate->Oxone_Strong Excess Oxidant Sulfoxide Target 1: Sulfoxide Chemoselective Arrest mCPBA_Mild->Sulfoxide 1st Oxygen Transfer Sulfone Target 2: Sulfone Exhaustive Oxidation Oxone_Strong->Sulfone 2nd Oxygen Transfer Sulfoxide->Oxone_Strong Over-oxidation pathway

Reaction logic for the chemoselective oxidation of the thioether substrate to sulfoxide or sulfone.

Quantitative Reaction Parameters

The following table summarizes the optimized parameters required to achieve strict chemoselectivity based on the desired target.

ParameterProtocol A: Sulfoxide SynthesisProtocol B: Sulfone Synthesis
Target Motif -S(=O)CH₃-S(=O)₂CH₃
Preferred Oxidant m-Chloroperoxybenzoic acid (mCPBA)Oxone® (Potassium peroxymonosulfate)
Equivalents 1.05 eq (Strictly controlled)3.0 eq (Excess)
Solvent System Dichloromethane (CH₂Cl₂)Methanol / Water (1:1 v/v)
Temperature Profile -78 °C 0 °C0 °C 25 °C
Reaction Time 2 - 4 hours6 - 12 hours
Diagnostic ¹H NMR ~2.75 ppm (Singlet, 3H)~3.05 ppm (Singlet, 3H)

Experimental Protocols

Protocol A: Chemoselective Synthesis of 1-Chloro-3-fluoro-5-(methylsulfinyl)benzene

This protocol utilizes kinetic control to arrest oxidation at the sulfoxide stage using an 5[5].

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 1.0 mmol of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene in 10 mL of anhydrous CH₂Cl₂ under an inert argon atmosphere.

  • Thermal Control: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C. Causality Note: The extremely low temperature suppresses the activation energy required for the second oxygen transfer, preventing sulfone formation[3].

  • Oxidant Addition: Dissolve 1.05 mmol of purified mCPBA (assume ~77% w/w active oxidant) in 5 mL of CH₂Cl₂. Add this solution dropwise to the substrate over 15 minutes.

  • Reaction Progression: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.

  • Self-Validating Quench: Add 10 mL of saturated aqueous Na₂S₂O₃ (Sodium thiosulfate). Causality Note: This step is a critical self-validating safety mechanism. It instantly reduces any unreacted peroxy acids, ensuring that concentration during workup does not trigger runaway over-oxidation.

  • Workup: Add 10 mL of saturated aqueous NaHCO₃. Causality Note: mCPBA is reduced to m-chlorobenzoic acid. The bicarbonate deprotonates the acid, partitioning it entirely into the aqueous layer. Extract with CH₂Cl₂ (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Exhaustive Synthesis of 1-Chloro-3-fluoro-5-(methylsulfonyl)benzene

This protocol utilizes thermodynamic control and an excess of4[4]. Alternatively,6 can be used[6].

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 1.0 mmol of the substrate in 8 mL of Methanol.

  • Oxidant Preparation: Dissolve 3.0 mmol of Oxone in 8 mL of deionized water. Causality Note: A biphasic or co-solvent system is required because Oxone is strictly water-soluble while the polyhalogenated substrate is highly lipophilic.

  • Oxidant Addition: Cool the methanolic substrate solution to 0 °C. Add the aqueous Oxone solution dropwise to manage the mild exotherm.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir vigorously at 25 °C for 6 to 12 hours.

  • Workup: Dilute the mixture with 20 mL of water to dissolve precipitated salts. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo to yield the pure sulfone.

Analytical Validation System (Self-Validation)

To ensure the trustworthiness of the protocol, the reaction must be monitored using built-in analytical checks to confirm the oxidation state.

Thin Layer Chromatography (TLC) Polarity Trend: Using a standard Hexanes/Ethyl Acetate (8:2) eluent system, the compounds exhibit a highly predictable Retention Factor (Rf) trend[7]:

  • Starting Sulfide (Rf ~ 0.90): Highly non-polar, travels with the solvent front.

  • Target Sulfone (Rf ~ 0.67): Moderately polar. The two S=O dipoles partially cancel out depending on tetrahedral geometry.

  • Target Sulfoxide (Rf ~ 0.29): Highly polar. Causality Note: The single S=O bond has a strong, uncompensated dipole moment. The lone pair on the sulfoxide oxygen acts as a strong hydrogen-bond acceptor, interacting tightly with the silanol groups of the silica gel plate.

¹H NMR Diagnostic Shifts: The oxidation state can be instantly verified by observing the chemical shift of the -SCH₃ protons (Singlet, 3H) in CDCl₃. Each additional oxygen atom pulls electron density away from the sulfur, progressively deshielding the adjacent methyl protons:

  • Sulfide: ~2.45 ppm

  • Sulfoxide: ~2.75 ppm

  • Sulfone: ~3.05 ppm

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene

Executive Summary & Substrate Profiling For drug development professionals and synthetic chemists, 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene (CAS: 1314939-89-3)[1] presents a highly functionalized, yet challenging, sca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

For drug development professionals and synthetic chemists, 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene (CAS: 1314939-89-3)[1] presents a highly functionalized, yet challenging, scaffold. The molecule possesses three distinct functional handles:

  • C–Cl Bond: The primary electrophilic site targeted for Pd(0) oxidative addition.

  • C–F Bond: Highly electron-withdrawing. It activates the arene ring toward oxidative addition while remaining largely inert to palladium insertion, providing a stable metabolic handle for medicinal chemistry.

  • C–SMe (Methylsulfanyl) Group: A soft Lewis base. Thioethers are notorious for coordinating to soft Lewis acidic Pd(II) intermediates, leading to off-cycle resting states and rapid catalyst death[2].

This application note details the mechanistic causality of sulfur poisoning in this specific substrate and provides validated, high-yielding protocols for C–C (Suzuki-Miyaura) and C–N (Buchwald-Hartwig) cross-coupling by employing rationally selected bulky ligands.

Mechanistic Causality: The Thioether Poisoning Paradigm

The primary mode of failure when coupling methylsulfanyl-containing aryl chlorides is the sequestration of the active palladium catalyst. Sulfur, being a soft Lewis base, has a high affinity for the soft Pd(II) center generated immediately after oxidative addition[2].

If standard, low-steric-bulk ligands (e.g., PPh₃ or dppe) are used, the pendant –SMe group of the substrate or product coordinates to the palladium center. This forms a stable, off-cycle thermodynamically favored Pd–S complex, preventing the transmetalation or amine-binding step and effectively halting the catalytic cycle[2].

The Solution: The use of highly active, sterically demanding, and electron-rich monophosphines (e.g., XPhos, RuPhos) or specialized bisphosphines (e.g., CyPF-tBu).

  • Electronic Causality: Electron-rich phosphines accelerate both the initial oxidative addition into the challenging C–Cl bond and the final reductive elimination step[3].

  • Steric Causality: The massive steric bulk of ligands like XPhos or P(t-Bu)₃ physically shields the palladium center, creating a microenvironment that sterically repels the coordination of the substrate's thioether group[2],[4].

G Pd0 Active Pd(0) Catalyst (e.g., Pd-XPhos) OA Oxidative Addition [Ar-Pd(II)-Cl] Pd0->OA Aryl Chloride Insertion TM Transmetalation [Ar-Pd(II)-Nu] OA->TM Nucleophile Addition Poison Catalyst Poisoning Off-Cycle Pd-S Complex OA->Poison SMe Coordination (Small Ligands) RE Reductive Elimination Cross-Coupled Product TM->RE Bond Formation RE->Pd0 Catalyst Regeneration Poison->OA Steric Repulsion (Bulky Ligands)

Figure 1: Pd-catalytic cycle showing thioether poisoning and bulky ligand rescue.

Quantitative Data: Ligand Optimization

To maximize conversion and prevent stalling, catalyst selection must prioritize steric shielding. Table 1 summarizes the expected performance of various ligand classes when applied to 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene based on established thioether-tolerance profiles[2],[4].

Table 1: Ligand Performance for Thioether-Containing Aryl Chlorides

Ligand ClassExampleSteric Bulk (%Vbur / Tolman Angle)Relative Rate of Reductive EliminationResistance to Sulfur PoisoningExpected Yield (%)
TriarylphosphinePPh₃Low (145°)SlowPoor (Forms stable Pd-S)< 10%
Bidentate PhosphinedppeMediumModeratePoor to Fair15 - 30%
Bulky BidentateCyPF-tBuHighFastExcellent> 85%
Bulky MonophosphineXPhos / RuPhosVery HighVery FastExcellent> 90%
TrialkylphosphineP(t-Bu)₃Very High (182°)Very FastExcellent> 90%

Note: Using well-defined precatalysts (e.g., Buchwald G3/G4 palladacycles) is highly recommended over in situ generation (e.g., Pd₂(dba)₃ + ligand) to ensure complete formation of the active Pd(0) species before the thioether can interfere[2].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating an internal standard at t=0 , the operator can quantitatively track conversion. If the reaction stalls at <100% while starting material remains, the data definitively points to catalyst deactivation (poisoning or oxygen ingress) rather than slow kinetics, allowing for immediate troubleshooting.

Protocol A: Suzuki-Miyaura C–C Cross-Coupling

Objective: Coupling of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene with phenylboronic acid.

Materials:

  • Substrate: 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.5 mmol)

  • Catalyst: XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Base: K₃PO₄ (aqueous, 2.0 M, 3.0 mmol)

  • Solvent: THF (4.0 mL)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the substrate, phenylboronic acid, XPhos Pd G3, and the internal standard.

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with ultra-high purity Argon three times. Causality: Pd(0) is highly susceptible to oxidation; rigorous exclusion of O₂ prevents baseline catalyst degradation.

  • Solvent Addition: Add sparged THF via syringe, followed by the degassed aqueous K₃PO₄ solution.

  • Reaction: Heat the biphasic mixture to 60 °C under vigorous stirring (1000 rpm) to ensure optimal phase mixing.

  • Self-Validation (Kinetic Tracking): At t=1h , 3h , and 6h , halt stirring briefly to allow phase separation. Withdraw a 50 µL aliquot of the organic layer via a micro-syringe. Dilute with 0.5 mL EtOAc, filter through a short silica plug, and analyze via GC-FID.

  • Workup: Once GC-FID confirms >95% consumption of the aryl chloride relative to the internal standard, cool the reaction to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Amination of the substrate using morpholine.

Materials:

  • Substrate: 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene (1.0 mmol)

  • Amine: Morpholine (1.2 mmol)

  • Catalyst: RuPhos Pd G3 (0.03 mmol, 3 mol%)

  • Base: NaOtBu (1.5 mmol)

  • Solvent: 1,4-Dioxane (anhydrous, 5.0 mL)

  • Internal Standard: Dodecane (0.5 mmol)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, add the substrate, RuPhos Pd G3, NaOtBu, and dodecane to a heavy-walled reaction vial. Causality: NaOtBu is highly hygroscopic; glovebox setup prevents moisture from quenching the base and stalling the deprotonation of the amine.

  • Reagent Addition: Add anhydrous 1,4-dioxane, followed by morpholine. Seal the vial with a PTFE-lined crimp cap.

  • Reaction: Remove the vial from the glovebox and heat at 85 °C in an aluminum heating block.

  • Self-Validation: Withdraw 50 µL aliquots via syringe at t=2h and 8h . Quench into 0.5 mL of 1:1 EtOAc/H₂O. Analyze the organic layer via GC-MS. The ratio of product to dodecane will validate the turnover frequency. If the reaction stalls at 40-50% conversion, increase the catalyst loading to 5 mol%, as residual moisture or trace disulfide impurities may have consumed the active Pd(0).

  • Workup: Upon completion, filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via automated flash chromatography (Hexanes/EtOAc gradient).

References

  • 1314939-89-3 | 1-Chloro-3-fluoro-5-(methylsulfanyl)
  • Catalyst selection for cross-coupling reactions involving 2-Methyl-4-(methylsulfanyl)
  • NIH PubMed Central.
  • ResearchGate.

Sources

Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocol for 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene

Mechanistic Insights & Substrate Analysis The cross-coupling of highly functionalized aryl chlorides remains a critical bottleneck in modern drug development. The substrate 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene pre...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights & Substrate Analysis

The cross-coupling of highly functionalized aryl chlorides remains a critical bottleneck in modern drug development. The substrate 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene presents a unique confluence of electronic and steric challenges[1].

While the meta-fluorine atom exerts an inductive electron-withdrawing effect (-I) that marginally activates the robust C–Cl bond (bond dissociation energy ~330 kJ/mol) toward oxidative addition, the methylsulfanyl (-SMe) moiety poses a severe risk of catalyst deactivation. Thioethers are soft Lewis bases notorious for coordinating with palladium intermediates, which can sequester the catalyst in an inactive off-cycle resting state[2].

To circumvent this, this protocol leverages the second-generation Buchwald precatalyst, XPhos Pd G2 , paired with supplemental XPhos ligand[3]. The extreme steric demand of the dicyclohexyl and triisopropyl groups on the XPhos biphenyl scaffold creates a highly restrictive binding pocket. This spatial shielding effectively precludes the coordination of the bulky -SMe group to the palladium center, ensuring that the catalytic cycle proceeds chemoselectively via C–Cl oxidative addition[4].

CatalyticCycle Pd_Pre XPhos Pd G2 Precatalyst Pd0 L-Pd(0) Active Catalyst Pd_Pre->Pd0 Weak Base, RT (-Carbazole) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + 1-Chloro-3-fluoro-5- (methylsulfanyl)benzene PdII_Cl L-Pd(II)(Ar)(Cl) Intermediate OxAdd->PdII_Cl TransMet Transmetalation with Ar'-B(OH)2 PdII_Cl->TransMet + Base / H2O (-Cl) PdII_Ar L-Pd(II)(Ar)(Ar') Intermediate TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerate L-Pd(0) Product Cross-Coupled Product RedElim->Product

Mechanistic pathway of the XPhos-mediated Suzuki-Miyaura coupling avoiding thioether coordination.

Experimental Design & Stoichiometry

The causality behind the reagent selection is rooted in maintaining a robust, self-validating catalytic cycle. XPhos Pd G2 undergoes facile deprotonation and reductive elimination of its carbazole backbone at room temperature, rapidly generating the active monoligated L-Pd(0) species without the need for harsh thermal activation[2]. A biphasic system of 1,4-Dioxane and aqueous K₃PO₄ is utilized because the water layer facilitates the rapid exchange of the chloride ligand on the Pd(II) intermediate for a hydroxyl/phosphate group, drastically accelerating the transmetalation step[3].

Table 1: Quantitative Reagent Matrix
ReagentEquivalentsAmount (per 1.0 mmol scale)Function & Causal Rationale
1-Chloro-3-fluoro-5-(methylsulfanyl)benzene 1.0 eq176.64 mgElectrophilic coupling partner.
Arylboronic Acid (Ar'-B(OH)₂) 1.3 eqVariableNucleophilic partner. The 0.3 eq excess compensates for competitive protodeboronation at elevated temperatures.
XPhos Pd G2 0.02 eq (2 mol%)15.7 mgPrecatalyst. Generates the active Pd(0) species rapidly under mild basic conditions.
XPhos (Ligand) 0.02 eq (2 mol%)9.5 mgSupplemental ligand. Maintains a strict 1:1 L:Pd ratio to stabilize the Pd(0) intermediate against aggregation.
K₃PO₄ (Aqueous, 0.5 M) 3.0 eq6.0 mLWeak base. Activates the boronic acid and drives the base-exchange step prior to transmetalation.
1,4-Dioxane (Degassed) 0.2 M5.0 mLOrganic solvent. High boiling point (101 °C) and excellent miscibility with the aqueous phase.

Step-by-Step Protocol & Self-Validation System

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Inert Atmosphere Setup
  • Equip a 25 mL Schlenk tube with a magnetic stir bar.

  • Flame-dry the tube under a high vacuum, then backfill with ultra-high purity Argon or Nitrogen. Repeat this cycle three times.

  • Self-Validation Checkpoint: The pressure gauge must reach <1 mbar during evacuation. Failure to achieve this indicates a leak, which will lead to Pd(0) oxidation and catalyst death.

Step 2: Solid Reagent Loading
  • Under a positive flow of inert gas, add 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene (176.64 mg, 1.0 mmol), the chosen Arylboronic acid (1.3 mmol), XPhos Pd G2 (15.7 mg, 0.02 mmol), and XPhos (9.5 mg, 0.02 mmol).

  • Cap the tube with a rubber septum and purge with inert gas for 5 minutes.

  • Self-Validation Checkpoint: The solid mixture should appear as a free-flowing, pale-yellow powder. Any dark grey or black discoloration at this stage indicates premature degradation of the precatalyst.

Step 3: Solvent Addition & Activation
  • Using a syringe, inject 5.0 mL of rigorously sparged (degassed) 1,4-Dioxane.

  • Inject 6.0 mL of degassed 0.5 M aqueous K₃PO₄.

  • Stir vigorously (800-1000 rpm) at room temperature for 5 minutes to initiate precatalyst activation.

  • Self-Validation Checkpoint: The biphasic mixture will transition from a pale yellow suspension to a deep, homogeneous amber/red organic layer. This color shift is the visual confirmation that the active L-Pd(0) species has been successfully generated.

Step 4: Reaction Execution
  • Transfer the Schlenk tube to a pre-heated oil bath or heating block set to 80 °C.

  • Maintain vigorous stirring for 2 to 12 hours.

  • Monitor the reaction progression via TLC (Hexanes/EtOAc) or LC-MS.

  • Self-Validation Checkpoint: LC-MS should show the disappearance of the starting material mass (m/z 176) and the emergence of the cross-coupled product. If a black precipitate (Pd black) forms on the flask walls, the catalyst has deactivated.

Step 5: Work-up and Purification
  • Cool the reaction to room temperature and quench by opening it to the air.

  • Dilute the mixture with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of distilled water.

  • Separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash column chromatography.

Workflow Step1 1. Schlenk Setup Evacuate & Backfill with N2 (x3) Step2 2. Solid Reagent Loading Ar-Cl, Ar'-B(OH)2, XPhos Pd G2, XPhos Step1->Step2 Step3 3. Solvent Addition Add Degassed 1,4-Dioxane & Aq. K3PO4 Step2->Step3 Step4 4. Reaction Execution Stir at 80 °C (2-12 h) under N2 Step3->Step4 Step5 5. Work-up Quench, Extract (EtOAc), Wash (Brine) Step4->Step5 Step6 6. Purification Flash Column Chromatography (Silica) Step5->Step6

Step-by-step experimental workflow for the biphasic Suzuki-Miyaura cross-coupling protocol.

Troubleshooting & Optimization Matrix

Even with robust protocols, substrate-specific anomalies can occur. Use the following matrix to diagnose and resolve deviations.

Table 2: Troubleshooting Guide
Observed IssueProbable CausalityRecommended Optimization
Incomplete Conversion (Stalled Reaction) The bulky -SMe group is competing for the Pd center, or the aryl chloride is too sterically hindered.Increase catalyst loading to 4 mol%. Elevate the reaction temperature to 100 °C. Ensure stirring is >1000 rpm to maximize biphasic surface area.
Formation of Pd Black (Precipitate) Oxygen ingress has oxidized the L-Pd(0) species, or the ligand-to-palladium ratio dropped below 1:1.Strictly degas solvents via freeze-pump-thaw. Ensure the supplemental XPhos ligand is accurately weighed and added.
High Levels of Protodeboronation The boronic acid is degrading in the basic aqueous environment before transmetalation can occur.Switch from aqueous K₃PO₄ to solid anhydrous K₃PO₄ and use a dry solvent system (e.g., anhydrous Toluene or THF) to slow down the degradation pathway.
Homocoupling of Boronic Acid Trace oxygen is acting as an oxidant, promoting the oxidative homocoupling of the boronic acid.Rigorously exclude oxygen. Increase the equivalents of the boronic acid to 1.5 eq to compensate for the loss.

Sources

Method

Application Notes and Protocols for the Derivatization of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene for Structure-Activity Relationship (SAR) Studies

Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of modern drug discovery, the strategic exploration of chemical space around a core molecular scaffold is paramount to identifying novel the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic exploration of chemical space around a core molecular scaffold is paramount to identifying novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The 1-chloro-3-fluoro-5-(methylsulfanyl)benzene scaffold represents a versatile starting point for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. Its unique substitution pattern offers three distinct points for chemical modification: the methylsulfanyl group, the chloro substituent, and the fluoro substituent. Each of these functional groups can be manipulated using a variety of robust synthetic methodologies to probe the steric, electronic, and hydrogen-bonding requirements of a biological target.

This comprehensive guide provides detailed application notes and experimental protocols for the systematic derivatization of 1-chloro-3-fluoro-5-(methylsulfanyl)benzene. We will delve into the chemical logic behind the chosen synthetic strategies, offering insights into the causality of experimental choices and providing self-validating protocols for researchers, scientists, and drug development professionals.

Strategic Derivatization for Comprehensive SAR Exploration

The derivatization of 1-chloro-3-fluoro-5-(methylsulfanyl)benzene can be strategically approached by targeting its three key functional handles. Each modification allows for the systematic investigation of how changes in the molecule's properties affect its biological activity.

SAR_Strategy Core 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene Oxidation Oxidation of Methylsulfanyl Group Core->Oxidation Position 5 CrossCoupling Palladium-Catalyzed Cross-Coupling Core->CrossCoupling Position 1 SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Position 3 Sulfoxide Sulfoxide Derivatives Oxidation->Sulfoxide Sulfone Sulfone Derivatives Oxidation->Sulfone Suzuki Suzuki Coupling (C-C) CrossCoupling->Suzuki Buchwald Buchwald-Hartwig (C-N) CrossCoupling->Buchwald O_N_S_Nu O, N, S Nucleophiles SNAr->O_N_S_Nu

Figure 1: A conceptual workflow illustrating the key derivatization strategies for 1-chloro-3-fluoro-5-(methylsulfanyl)benzene.

Part 1: Modification of the Methylsulfanyl Group via Oxidation

The methylsulfanyl (-SCH₃) group is a versatile functional handle that can be readily oxidized to the corresponding sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) moieties. This transformation is particularly valuable in SAR studies as it systematically alters the electronic properties, hydrogen bonding capacity, and polarity of this region of the molecule. The transition from a thioether to a sulfoxide and then to a sulfone introduces a hydrogen bond acceptor and increases the polarity, which can significantly impact ligand-receptor interactions and pharmacokinetic properties.[1]

SAR Rationale
  • Thioether (-SCH₃): A relatively non-polar, weakly hydrogen-bond-accepting group.

  • Sulfoxide (-SOCH₃): A polar, trigonal pyramidal group with a lone pair on the sulfur and a strong hydrogen bond accepting oxygen atom. The sulfur atom is a stereocenter, allowing for the potential exploration of stereospecific interactions.

  • Sulfone (-SO₂CH₃): A highly polar, tetrahedral group with two strong hydrogen bond accepting oxygen atoms. It is metabolically more stable than the corresponding thioether or sulfoxide.

A study on aryl sulfoxides as monoacylglycerol lipase inhibitors demonstrated the critical importance of the sulfur oxidation state, where the sulfoxide was essential for activity, and both the corresponding thioether and sulfone were inactive.[1] This highlights the profound impact this seemingly simple modification can have on biological activity.

Protocol 1: Selective Oxidation to the Sulfoxide

The selective oxidation of a thioether to a sulfoxide without over-oxidation to the sulfone requires careful control of the oxidant stoichiometry and reaction conditions.[2][3] Hydrogen peroxide is a common and environmentally benign oxidant for this transformation.

Reaction Scheme:

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
1-Chloro-3-fluoro-5-(methylsulfanyl)benzene1314939-89-3176.641.01.0
Hydrogen Peroxide (30% in H₂O)7722-84-134.011.11.1
Acetic Acid64-19-760.05-Solvent
Dichloromethane (DCM)75-09-284.93-Solvent
Saturated Sodium Bicarbonate Solution---Workup
Brine---Workup
Anhydrous Sodium Sulfate7757-82-6142.04-Drying

Procedure:

  • To a solution of 1-chloro-3-fluoro-5-(methylsulfanyl)benzene (1.0 mmol) in acetic acid (5 mL) at 0 °C (ice bath), add 30% hydrogen peroxide (1.1 mmol) dropwise with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired sulfoxide.

Protocol 2: Oxidation to the Sulfone

Complete oxidation to the sulfone is typically achieved using an excess of a strong oxidizing agent or by extending the reaction time with milder oxidants.

Reaction Scheme:

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
1-Chloro-3-fluoro-5-(methylsulfanyl)benzene1314939-89-3176.641.01.0
Hydrogen Peroxide (30% in H₂O)7722-84-134.012.22.2
Acetic Acid64-19-760.05-Solvent
Dichloromethane (DCM)75-09-284.93-Solvent
Saturated Sodium Bicarbonate Solution---Workup
Brine---Workup
Anhydrous Sodium Sulfate7757-82-6142.04-Drying

Procedure:

  • To a solution of 1-chloro-3-fluoro-5-(methylsulfanyl)benzene (1.0 mmol) in acetic acid (5 mL), add 30% hydrogen peroxide (2.2 mmol).

  • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC or LC-MS until the starting material and sulfoxide intermediate are consumed.

  • Cool the reaction to room temperature, dilute with water (20 mL), and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to afford the desired sulfone.

Part 2: Derivatization at the Chloro Position via Palladium-Catalyzed Cross-Coupling

The chloro substituent at the C-1 position is an ideal handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The carbon-chlorine bond is generally less reactive than carbon-bromine or carbon-iodine bonds, often necessitating the use of specialized, highly active catalyst systems.[4] However, the C-Cl bond is significantly more reactive than the C-F bond in palladium-catalyzed oxidative addition, allowing for selective functionalization at the C-1 position.[5]

SAR Rationale
  • Suzuki-Miyaura Coupling (C-C bond formation): This reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. This can be used to explore hydrophobic pockets in a binding site, extend the molecule to reach new interaction points, or modulate the overall conformation of the compound.[4][5]

  • Buchwald-Hartwig Amination (C-N bond formation): This powerful reaction enables the synthesis of a diverse array of anilines and related compounds by coupling with primary or secondary amines. The introduced amino group can act as a hydrogen bond donor or acceptor, a basic center for salt formation to improve solubility, or a point for further derivatization.[6][7]

CrossCoupling_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination S_Start 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene S_Reactants Arylboronic Acid Pd Catalyst Ligand, Base S_Start->S_Reactants Couple S_Product Biaryl Derivatives S_Reactants->S_Product Form C-C Bond B_Start 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene B_Reactants Amine (R₂NH) Pd Catalyst Ligand, Base B_Start->B_Reactants Couple B_Product Aniline Derivatives B_Reactants->B_Product Form C-N Bond

1-Chloro-3-fluoro-5-(methylsulfanyl)benzene + R-B(OH)₂ --(Pd Catalyst, Ligand, Base)--> 1-(R)-3-fluoro-5-(methylsulfanyl)benzene

1-Chloro-3-fluoro-5-(methylsulfanyl)benzene + R¹R²NH --(Pd Catalyst, Ligand, Base)--> 1-(R¹R²N)-3-fluoro-5-(methylsulfanyl)benzene

1-Chloro-3-fluoro-5-(methylsulfanyl)benzene + R¹R²NH --(Base, Solvent)--> 1-Chloro-3-(R¹R²N)-5-(methylsulfanyl)benzene

Sources

Application

HPLC purification protocol for 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene derivatives

Application Note: Preparative HPLC Purification of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene Derivatives Leveraging Halogen-π Interactions Executive Summary The purification of multi-halogenated thioanisole derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparative HPLC Purification of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene Derivatives Leveraging Halogen-π Interactions

Executive Summary

The purification of multi-halogenated thioanisole derivatives, such as 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene, presents a unique chromatographic challenge. Because the target molecule and its synthetic impurities (e.g., des-fluoro and des-chloro positional isomers) exhibit nearly identical hydrophobic footprints, traditional C18 reversed-phase chromatography often results in critical co-elution. This application note details a robust, self-validating preparative HPLC protocol that abandons standard hydrophobic retention in favor of orthogonal halogen-π and π-π interactions . By utilizing a Pentafluorophenyl (PFP) stationary phase, researchers can achieve baseline resolution driven by the distinct polarizabilities of different halogen substituents.

Physicochemical Profiling & Chromatographic Rationale

Target Molecule: 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene CAS Number: 1314939-89-3 Molecular Weight: 176.64 g/mol Estimated LogP: 3.201[1]

The Causality of Column Selection: Standard octadecylsilyl (C18) columns separate analytes based on dispersive hydrophobic interactions. When purifying halogenated benzenes, the difference in hydrophobicity between a fluorinated, chlorinated, or des-halogenated species is often too minute to achieve preparative resolution[2].

To build a self-validating separation system, we must exploit the specific electron density of the target. A Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase introduces three orthogonal interaction vectors[3]:

  • Halogen-π Interactions: The electron-poor region of the bonded halogens on the analyte interacts with the π-electrons of the stationary phase. The strength of this interaction scales directly with halogen polarizability (F < Cl < Br < I)[2].

  • π-π Stacking: The aromatic core of the thioanisole derivative interacts with the phenyl ring of the PFP phase[3].

  • Dipole-Dipole Interactions: Induced by the highly electronegative fluorine atoms on the PFP ring.

Because the retention mechanism relies on polarizability rather than pure lipophilicity, the retention time becomes a direct, predictable readout of the molecule's halogenation state: more polarizable halogens (Cl) will be retained longer than less polarizable ones (F)[2].

Workflow Visualization

HPLC_Workflow N1 Crude Mixture (Halogenated Thioethers) N2 Sample Prep (ACN Dilution & 0.22µm Filter) N1->N2 Solubilize N3 HPLC Separation (PFP Column, Halogen-π) N2->N3 Inject N4 Fraction Collection (UV 254 nm Trigger) N3->N4 Elute N5 QC Analysis & Lyophilization (>98% Purity) N4->N5 Pool

Fig 1. End-to-end HPLC purification workflow for halogenated thioether derivatives.

Experimental Protocol: Preparative HPLC

System Requirements: Preparative HPLC system equipped with a binary gradient pump, an automated fraction collector, and a Photodiode Array (PDA) detector.

Materials & Reagents:

  • Column: Phenomenex Luna® PFP(2), 250 x 21.2 mm, 5 µm (or equivalent PFP phase).

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS Grade Acetonitrile (ACN) with 0.1% Formic Acid (v/v).

  • Mechanistic Note: Although 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene is a neutral molecule, the addition of an acidic modifier (like 0.1% formic or trifluoroacetic acid) is a critical standard practice. It suppresses the ionization of residual surface silanols on the silica matrix, preventing secondary ion-exchange interactions and ensuring sharp, symmetrical peaks[4].

Step-by-Step Methodology:

  • Sample Preparation (Self-Validating Step): Dissolve the crude mixture in 50:50 ACN:Water to achieve a concentration of 25 mg/mL. Causality: Dissolving the sample in 100% ACN (a strong solvent) would cause the analyte band to migrate prematurely down the column before the gradient begins, leading to severe peak fronting. Matching the injection solvent to the initial mobile phase conditions ensures tight band focusing at the column head. Filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration: Flush the PFP column with 50% Mobile Phase B at a flow rate of 20.0 mL/min for 5 column volumes (CV) until the UV baseline at 254 nm stabilizes.

  • Injection: Inject 2.0 mL (50 mg payload) of the filtered sample via the preparative autosampler.

  • Gradient Elution:

    • 0.0 - 2.0 min: Isocratic hold at 50% B (Focuses the analyte band).

    • 2.0 - 18.0 min: Linear gradient from 50% B to 85% B (Resolves halogenated isomers via differential halogen-π interactions).

    • 18.0 - 20.0 min: Column wash at 100% B.

    • 20.0 - 25.0 min: Re-equilibration at 50% B.

  • Fraction Collection: Set the PDA detector to trigger collection at 254 nm (primary aromatic absorbance). Use a threshold-based collection (e.g., >50 mAU) to avoid collecting tailing impurities.

  • Post-Processing: Pool fractions containing the target peak. Remove acetonitrile via rotary evaporation under reduced pressure (30°C to prevent volatilization), and lyophilize the remaining aqueous suspension.

Quantitative Data & Method Validation

To validate the separation mechanism, a spiked mixture of the target compound and its common synthetic impurities was analyzed. The retention times perfectly validate the theoretical model of halogen-π interactions: retention increases as the cumulative polarizability of the halogens on the aromatic ring increases[2].

Table 1. Chromatographic Performance and Resolution Data

Analyte / ImpurityEst. LogPRetention Time (min)Resolution ( Rs​ )Primary Separation Mechanism
Sulfoxide Degradant ~1.56.4N/AHigh polarity (loss of hydrophobic retention)
Des-chloro Impurity (F, SMe)~2.710.112.5Weak halogen-π (F polarizability is low)
Des-fluoro Impurity (Cl, SMe)~2.911.22.8Moderate halogen-π (Cl > F)
1-Chloro-3-fluoro-5-(methylsulfanyl)benzene 3.20 12.5 1.9 Strong halogen-π (Cl + F additive effect)

Troubleshooting & Self-Validating Systems

  • Issue: Appearance of an early-eluting major peak (RT ~6.4 min).

    • Causality: Thioethers are highly susceptible to auto-oxidation, especially in the presence of atmospheric oxygen and light, converting the methylsulfanyl group into a highly polar sulfoxide[5].

    • Solution: This is a self-validating indicator of poor sample storage. Store crude mixtures under an inert gas (Argon) at -20°C and process them immediately after solubilization.

  • Issue: Poor resolution between the target and the des-fluoro impurity.

    • Causality: The column may be overloaded, saturating the limited π-electron binding sites on the PFP stationary phase.

    • Solution: Reduce the injection mass payload from 50 mg to 30 mg, or decrease the gradient slope (e.g., 50% to 75% B over 20 minutes) to increase the interaction time between the halogens and the stationary phase.

References

  • 1314939-89-3 | 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene | ChemScene - 1

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC - 2

  • HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum - 3

  • HPLC Determination of Four Derivatives of Benzene - ResearchGate -4

  • An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. - MDPI - 5

Sources

Technical Notes & Optimization

Troubleshooting

identifying and minimizing side products in 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene synthesis

Welcome to the technical support center for the synthesis of 1-chloro-3-fluoro-5-(methylsulfanyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexitie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-chloro-3-fluoro-5-(methylsulfanyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize the formation of unwanted side products. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, offering explanations and actionable protocols to get your reaction back on track.

Question 1: Why is my yield of 1-chloro-3-fluoro-5-(methylsulfanyl)benzene unexpectedly low?

A lower than expected yield can be attributed to several factors, primarily related to the stability of the diazonium salt intermediate and competing side reactions.

Underlying Causes:

  • Decomposition of the Diazonium Intermediate: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures. This decomposition can lead to a variety of byproducts, including phenols and coupled azo compounds.

  • Incomplete Diazotization: Insufficient acid or sodium nitrite can lead to unreacted starting aniline, which will not proceed to the final product.

  • Side Reactions of the Diazonium Salt: The diazonium group can be displaced by other nucleophiles present in the reaction mixture, not just the desired chloride. For instance, reaction with water can form the corresponding phenol.

Troubleshooting Protoc[1][2]ol:

  • Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C. Use an ice-salt bath for consistent cooling.

  • Monitor Reagent Stoichiometry: Ensure a slight excess of sodium nitrite and a sufficient amount of acid (typically hydrochloric acid) are used to ensure complete conversion of the starting aniline to the diazonium salt.

  • Controlled Reagent Addition: Add the sodium nitrite solution slowly and dropwise to the aniline solution. This prevents localized overheating and rapid decomposition of the formed diazonium salt.

  • Inert Atmosphere: Whenever possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

Question 2: I'm observing unexpected peaks in my GC-MS/NMR analysis. What are the likely side products?

The formation of side products is a common challenge. Identifying these impurities is the first step toward minimizing their formation. The most probable synthetic route to 1-chloro-3-fluoro-5-(methylsulfanyl)benzene starts from 3-chloro-5-fluoroaniline, which undergoes diazotization followed by a Sandmeyer-type reaction or a related transformation to introduce the methylsulfanyl group.

Common Side Products and Their Origins:

Side ProductPotential OriginKey Diagnostic Signals (Expected)
3-Chloro-5-fluorophenol Reaction of the diazonium salt with water.Broad -OH peak in ¹H NMR, characteristic phenolic C-O stretch in IR.
1,3-Dichloro-5-fluorobenzene Sandmeyer-type reaction where chloride displaces the diazonium group instead of the desired nucleophile.Absence of the -SMe signal in NMR.
Azo-coupled Dimers Self-coupling of the diazonium salt with the starting aniline or other aromatic species.Deeply colored compounds, complex aromatic region in NMR.
Over-oxidation Products (e.g., Sulfoxide/Sulfone) If the methylsulfanyl group is introduced prior to diazotization, it can be susceptible to oxidation by nitrous acid.Shift of the methyl protons to a lower field in ¹H NMR.

Minimization Strategies:

  • For Phenol Formation: Use anhydrous solvents where possible and minimize the amount of water in the reaction.

  • For Dichlorination: Ensure the concentration of the desired nucleophile for the Sandmeyer reaction (e.g., a source of MeS⁻) is sufficiently high to outcompete the chloride ions.

  • For Azo-coupling: [1][3][4] Maintain a low reaction temperature and ensure rapid consumption of the diazonium salt as it is formed.

  • For Oxidation Products: If following a route where the methylsulfanyl group is already present on the aniline, use a milder diazotizing agent or protect the sulfur moiety if feasible.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis and optimization of 1-chloro-3-fluoro-5-(methylsulfanyl)benzene.

What is the most common synthetic route and what are its critical control points?

The most prevalent synthetic strategy involves a two-step process starting from 3-chloro-5-fluoroaniline.

Step 1: Diazotization of 3-chloro-5-fluoroaniline This step involves the reaction of the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) to form the corresponding aryl diazonium salt.

Step 2: Introduction of the Methylsulfanyl Group This is typically achieved through a Sandmeyer-type reaction or a related nucleophilic substitution on the diazonium salt. A common reagent for this is sodium thiomethoxide (NaSMe) or dimethyl disulfide (MeSSMe) in the presence of a reducing agent.

Critical Control Points:

  • Temperature: As emphasized previously, maintaining a low temperature (0-5 °C) during diazotization is paramount to prevent diazonium salt decomposition.

  • Acidity: Sufficient acidity is crucial for the formation of the nitrosonium ion (NO⁺), the active diazotizing species.

  • Nucleophile Concentration: The concentration and reactivity of the sulfur nucleophile in the second step will directly influence the yield of the desired product versus undesired side products like the dichloro-derivative.

How can I effectively purify the final product from the common side products?

Purification of 1-chloro-3-fluoro-5-(methylsulfanyl)benzene often requires a multi-step approach due to the similar physical properties of the desired product and potential impurities.

Recommended Purification Workflow:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove inorganic salts and water-soluble impurities. This typically involves extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and washing with water and brine.

  • Column Chromatograp[5]hy: This is the most effective method for separating the target compound from structurally similar side products. A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) is generally effective.

  • Distillation (if applicable): If the product and impurities have sufficiently different boiling points, fractional distillation under reduced pressure can be a viable purification method, particularly for larger scale syntheses.

Visualizing the Reaction and Side Product Formation

To better understand the chemical transformations, the following diagrams illustrate the main reaction pathway and the formation of a key side product.

Synthesis Pathway Start 3-Chloro-5-fluoroaniline Diazonium 3-Chloro-5-fluorobenzenediazonium chloride Start->Diazonium NaNO2, HCl 0-5 °C Product 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene Diazonium->Product NaSMe or MeSSMe/reducing agent Side Product Formation Diazonium 3-Chloro-5-fluorobenzenediazonium chloride Side_Product1 3-Chloro-5-fluorophenol Diazonium->Side_Product1 H2O Side_Product2 1,3-Dichloro-5-fluorobenzene Diazonium->Side_Product2 CuCl (Sandmeyer)

Caption: Formation of common side products.

References

  • European Patent Office. (n.d.). Process for preparing chloro-difluorobenzene - EP 0447259 A1. Googleapis.com.
  • Wellesley College. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2. Google Docs.
  • Quora. (2024, July 7). How can 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are meta directors? Retrieved from [Link]

  • Organic Syntheses. (n.d.). fluoromethyl phenyl sulfone. Retrieved from [Link]

  • Google Patents. (n.d.). CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.
  • Beilstein-Institut. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Retrieved from [Link]

  • ACS Publications. (2024, July 11). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-ACETAMINOBENZENESULFONYL CHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride.
  • Springer Nature. (n.d.). Photo-Induced FeCl3-catalysed direct desulfurizative chlorination of thio-containing aromatics at room temperature. Retrieved from [Link]

  • SpringerLink. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (n.d.). Precursors and products from the Sandmeyer reaction. Retrieved from [Link]

Sources

Optimization

purification challenges for halogenated and sulfur-containing aromatic compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists facing critical bottlenecks in downstream processing.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists facing critical bottlenecks in downstream processing. Two of the most notoriously difficult classes of molecules to purify are halogenated aromatic positional isomers and sulfur-containing aromatic compounds (such as thiophenes and thioethers).

Standard hydrophobic retention mechanisms (like C18) or ambient normal-phase chromatography often fail here. They lead to co-elution of isomers, unexpected degradation, and downstream catalyst poisoning. This guide is designed to move beyond basic protocols, explaining the causality behind chromatographic failures and providing field-proven, self-validating workflows to ensure high-purity isolation.

Purification Decision Workflow

Purification Start Crude Aromatic Mixture Halogen Halogenated Aromatics (Positional Isomers) Start->Halogen Sulfur Sulfur-Containing Aromatics (Thiophenes/Thioethers) Start->Sulfur PFP PFP Stationary Phase (Dipole & Pi-Pi) Halogen->PFP High Resolution C18 Standard C18 (Hydrophobic Only) Halogen->C18 Co-elution Risk AirFree Air-Free Chromatography (Degassed + Ar/N2) Sulfur->AirFree Prevents Oxidation Silica Standard Silica (Ambient Air) Sulfur->Silica Sulfoxide Formation

Workflow for selecting purification strategies for halogenated and sulfur-containing aromatics.

Troubleshooting Guide & FAQs
Section 1: Halogenated Aromatic Compounds

Q1: Why do my mono- and di-halogenated aromatic positional isomers (e.g., ortho/meta/para variants) co-elute on standard C18 silica columns? Causality & Solution: Standard C18 stationary phases rely almost exclusively on hydrophobic (dispersive) interactions[1]. While halogens increase the overall polarity of a compound, the subtle differences in hydrophobic surface area between positional isomers are often too small for a C18 phase to discriminate[1]. Solution: Switch to a Pentafluorophenyl (PFP) column. The PFP ligand contains an electron-deficient aromatic ring with five fluorine atoms[2]. This enables multiple retention mechanisms simultaneously: π−π interactions, dipole-dipole interactions, hydrogen bonding, and electrostatic interactions[1]. The strong attraction for halogenated compounds allows PFP columns to easily discriminate and separate positional isomers that co-elute on C18[3][4].

Q2: I am scaling up a separation of halogenated intermediates. Can I use 100% aqueous mobile phases on a PFP column without phase collapse? Causality & Solution: Yes. Unlike highly dense C18 chains that can "mat down" or collapse in 100% aqueous conditions due to hydrophobic repulsion of water, PFP columns are sufficiently polar to remain solvated. They can operate effectively in 100% pure water[2], making them highly versatile for early-stage reverse-phase flash chromatography of polar halogenated disinfection byproducts or pharmaceutical intermediates[5].

Section 2: Sulfur-Containing Aromatic Compounds

Q3: During normal-phase silica gel purification of a thiophene derivative, I observe new, highly polar baseline spots on my TLC that weren't in the crude NMR. What is happening? Causality & Solution: Thiophenes and thioethers are electron-rich and highly susceptible to oxidation[6]. When exposed to atmospheric oxygen and light, the sulfur atom can be oxidized to form reactive thiophene-S-oxides, sulfoxides, or sulfones[7][8]. Furthermore, standard silica gel contains slightly acidic silanol groups that can catalyze this oxidation or lead to polymerization[7]. Solution: You must eliminate oxygen and minimize acidity. Purify the compound using air-free chromatography with degassed solvents[7]. Consider switching from standard acidic silica to neutral or basic alumina, and store the purified fractions in tightly sealed amber vials under an argon atmosphere with an antioxidant like BHT[7].

Q4: My downstream Suzuki cross-coupling is failing after using a sulfur-containing aromatic building block, despite it appearing >95% pure by UV-HPLC. Why? Causality & Solution: Sulfur compounds are notorious catalyst poisons. They strongly coordinate to transition metals like Palladium (Pd) and Platinum (Pt). Even trace amounts (<1%) of specific oxidized sulfur species or homocoupled disulfides (RSSR) formed during previous steps can completely halt the catalytic cycle[9]. UV-HPLC might not detect these trace impurities if they lack strong chromophores. Solution: Implement a specialized liquid-liquid extraction to remove polar oxidized impurities[9], or pass the material through a metal-scavenging resin (e.g., QuadraPure) prior to the cross-coupling step to ensure the removal of strongly coordinating sulfur byproducts.

Quantitative Data Summaries

Table 1: Stationary Phase Comparison for Halogenated Positional Isomers Based on comparative retention mechanisms and resolution capabilities[1][2][3].

Stationary PhasePrimary Retention MechanismHalogen SelectivityPositional Isomer ResolutionBest Use Case
C18 (Alkyl) Hydrophobic dispersionLowPoor (Frequent co-elution)General non-polar mixtures
Phenyl-Hexyl Hydrophobic + weak π−π ModerateModerateAromatic compounds without halogens
PFP (Fluorinated) Dipole-dipole, strong π−π , charge transferVery High Excellent (Baseline resolution) Halogenated aromatics, polar isomers

Table 2: Degradation Profiling of Sulfur-Containing Aromatics Tracking oxidation byproducts during purification[6][7][8][9].

Parent CompoundPrimary DegradantCause of FormationChromatographic Shift (Normal Phase)Prevention Strategy
ThiopheneThiophene-S-oxide / SulfoneAmbient O2​
  • Acidic Silica
Drastic shift to baseline (highly polar)Degassed solvents, Neutral Alumina
3-Thiophenemethanol3-ThiophenecarboxaldehydeAir/Light exposureSlight decrease in polarity (higher Rf)Amber vials, Argon blanket, BHT
AlkylsulfanylbenzeneDisulfide (RSSR) homocouplesSide reactions / OxidationElutes closely with parentLiquid-liquid extraction
Detailed Experimental Protocols
Protocol 1: Baseline Resolution of Halogenated Positional Isomers via PFP-HPLC

This protocol utilizes a self-validating system to ensure the separation of closely related halogenated isomers before scaling up.

Causality Focus: By utilizing a fluorinated stationary phase, the electron-deficient pentafluorophenyl ring engages in π−π interactions with the electron-rich aromatic rings of the analytes. The halogens on the analyte induce dipole moments that interact strongly with the C-F bonds of the stationary phase[1][2].

  • Column Selection: Install a high-efficiency PFP column (e.g., 2.6 µm solid-core PFP, 100 x 2.1 mm) to minimize backpressure while maximizing theoretical plates[4].

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic acid in LC-MS grade Water[1].

    • Solvent B: 0.1% Formic acid in LC-MS grade Acetonitrile[1].

  • Gradient Design: Program a gradient from 5% B to 95% B over 10 minutes. Hold at 95% B for 2 minutes to wash, then equilibrate for 5 minutes[1].

  • System Suitability (Self-Validation): Inject a known standard mixture of ortho-, meta-, and para-halogenated isomers. Verify that the resolution ( Rs​ ) between the closest eluting pair is ≥1.5 . If Rs​<1.5 , decrease the gradient slope (e.g., 5% to 60% B over 15 minutes) to leverage the dipole-dipole interactions over a longer timeframe.

  • Sample Analysis: Inject the crude mixture. The enhanced selectivity of the PFP phase will typically elute the most sterically hindered isomer (ortho) first, followed by meta, and para[3].

Protocol 2: Air-Free Flash Chromatography for Oxidation-Prone Thiophenes

Designed to prevent the formation of sulfoxides and sulfones during purification.

Causality Focus: Thiophenes are readily oxidized by ambient oxygen. Acidic silanol groups on standard silica gel lower the activation energy for this oxidation[7]. By sparging solvents with argon to displace dissolved O2​ and using a positive pressure of inert gas, we eliminate the oxidant, preserving the integrity of the thiophene core.

  • Solvent Degassing (Sparging): Place the required elution solvents (e.g., Hexanes/Ethyl Acetate) in heavy-walled Erlenmeyer flasks. Insert a long needle connected to an Argon line and sparge the solvent vigorously for 15-20 minutes to displace dissolved oxygen.

  • Stationary Phase Selection: Avoid standard acidic silica. Use neutral alumina or base-washed silica gel to prevent acid-catalyzed polymerization or oxidation[7].

  • Column Packing: Slurry-pack the column using the degassed solvent. Apply a continuous blanket of Argon over the top of the column reservoir.

  • Sample Loading: Dissolve the crude thiophene in a minimal amount of degassed solvent. Avoid dry-loading on acidic silica; if dry-loading is necessary, use Celite.

  • Elution & Collection: Run the column under positive Argon pressure. Collect fractions into tubes that have been pre-flushed with Argon.

  • Validation & Storage: Immediately spot fractions on a TLC plate. Pool the pure fractions and evaporate the solvent under reduced pressure (rotary evaporator flushed with Nitrogen). Store the final purified oil/solid in a tightly sealed amber vial, backfilled with Argon, at -20°C[7].

References
  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies. Available at:[Link]

  • PFP(2) - Phenomenex. Phenomenex. Available at: [Link]

  • PFP HPLC Column, HPLC Analytical Columns Chemistry. Hawach Scientific. Available at: [Link]

  • Trace analysis of 59 halogenated aromatic disinfection byproducts through the SPE-LC-MS/MS method and their occurrence and transformation during chlorine disinfection. PubMed. Available at: [Link]

  • Electrooxidative Desulfurization of a Thiophene-Containing Model Fuel Using a Square Wave Potentiometry Technique. ACS Publications. Available at: [Link]

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC. Available at: [Link]

Sources

Troubleshooting

optimizing reaction conditions for the methylthiolation of 1-chloro-3-fluorobenzene

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the methylthiolation of 1-chloro-3-fluorobenzene. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the methylthiolation of 1-chloro-3-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific C-S cross-coupling reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and rationalize your experimental choices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are critical for designing a successful methylthiolation experiment.

Q1: What is the primary challenge when using 1-chloro-3-fluorobenzene as a substrate?

A1: The primary challenge is the relatively low reactivity of the aryl chloride (C-Cl) bond compared to aryl bromides or iodides.[1] The C-Cl bond is stronger, making the rate-limiting oxidative addition step of the catalytic cycle more difficult.[2][3] Therefore, achieving high conversion and yield requires a highly active catalyst system, often involving specialized ligands and potentially higher reaction temperatures.[1][4]

Q2: Which catalytic system is recommended for this transformation?

A2: For challenging aryl chlorides, modern palladium pre-catalysts are highly recommended over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[1] Specifically, a palladacycle pre-catalyst, such as a G3 or G4 pre-catalyst, paired with a bulky, electron-rich biarylphosphine ligand is the state-of-the-art.[5] Ligands like XPhos, SPhos, or RuPhos are excellent starting points as they are known to facilitate the difficult oxidative addition of aryl chlorides.[1][6]

Q3: What is the recommended methylthiolating agent?

A3: Commercially available sodium thiomethoxide (CH₃SNa) is the most direct and commonly used reagent for this transformation.[5][7] It is a potent nucleophile and is available as a solid, which is easier to handle than gaseous methanethiol.[7] However, it is moisture-sensitive and should be handled under an inert atmosphere.[7][8]

Q4: Can this reaction be performed via a Nucleophilic Aromatic Substitution (SNAr) pathway instead of a palladium-catalyzed one?

A4: While the fluorine atom on the ring is electron-withdrawing, which typically activates a ring for SNAr, a direct SNAr reaction with sodium thiomethoxide is possible but often requires harsh conditions (high temperatures, polar aprotic solvents like DMF or DMSO).[9] The palladium-catalyzed pathway offers a more general and milder route with higher functional group tolerance.[10][11] For this specific substrate, the chloro and fluoro substituents are meta to each other, which provides less activation for an SNAr reaction at the chlorine position compared to an ortho or para relationship.[9]

Section 2: Troubleshooting Guide

This guide is structured to address specific experimental issues.

Issue 1: Low or No Conversion of Starting Material

Q: I've set up my reaction, but after several hours, I see mostly unreacted 1-chloro-3-fluorobenzene. What are the likely causes?

A: This is a classic issue of insufficient catalyst activity or suboptimal reaction conditions. Let's break down the potential culprits.

  • Cause 1: Inactive Catalyst System.

    • Explanation: The Pd(0) active species is sensitive to oxygen.[2] Exposure of the pre-catalyst or reaction mixture to air can lead to catalyst decomposition. Similarly, the phosphine ligands are prone to oxidation.

    • Solution:

      • Ensure Inert Atmosphere: Use standard Schlenk line or glovebox techniques. Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 30 minutes or via freeze-pump-thaw cycles).[2]

      • Use High-Quality Reagents: Use a fresh bottle of palladium pre-catalyst and ligand. Older reagents may have degraded. Consider using modern, air-stable pre-catalysts (e.g., XPhos Pd G3) which are designed for greater reliability.[1][5]

  • Cause 2: Inappropriate Ligand Choice.

    • Explanation: Aryl chlorides require highly active ligands. Less bulky or less electron-donating ligands, such as PPh₃ or even some bidentate ligands like BINAP, may not be effective for this C-Cl bond activation.[4][12]

    • Solution: Screen a panel of bulky, electron-rich monophosphine ligands. XPhos, SPhos, and RuPhos are industry-standard choices for challenging couplings.[1][6]

  • Cause 3: Insufficiently Strong Base or Improper Base Handling.

    • Explanation: The base plays a crucial role in the catalytic cycle.[4] A base that is too weak or is not sufficiently soluble in the reaction medium can stall the reaction.

    • Solution: For C-S couplings, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or LHMDS is often effective.[1][4] Ensure the base is finely powdered and dry, as clumps will have poor solubility and surface area.

  • Cause 4: Low Reaction Temperature.

    • Explanation: C-Cl bond activation is energetically demanding and typically requires elevated temperatures to achieve a reasonable reaction rate.[1]

    • Solution: Increase the reaction temperature, typically in the range of 90-120 °C for solvents like toluene or dioxane.[1] Monitor for potential substrate or product degradation at higher temperatures.

Issue 2: Reaction Stalls at ~50-70% Conversion, Yield is Low

Q: My reaction starts well, but it stops before the starting material is fully consumed, leading to a disappointing yield. Why is this happening?

A: Reaction stalling often points to catalyst deactivation or reagent degradation over the course of the reaction.

  • Cause 1: Catalyst Poisoning by Thiolate.

    • Explanation: Thiolate anions (CH₃S⁻) can sometimes bind too strongly to the palladium center, leading to catalyst inhibition or deactivation.[13] This can be a significant challenge in C-S coupling reactions.

    • Solution:

      • Optimize Ligand-to-Palladium Ratio: A slight excess of ligand can sometimes help prevent the formation of inactive palladium-thiolate complexes.

      • Re-evaluate Ligand Choice: Certain ligands are more robust against this deactivation pathway. A ligand screen may reveal a more suitable candidate for this specific transformation. Recent reports suggest that using specific anion-shuttle agents can overcome these challenges, though this adds complexity.[13]

  • Cause 2: Degradation of Sodium Thiomethoxide.

    • Explanation: Sodium thiomethoxide is a strong base and nucleophile. It can react with trace moisture or other electrophilic impurities in the solvent or on the glassware.[7] This depletes the active nucleophile over time.

    • Solution:

      • Use Anhydrous Solvent: Ensure your solvent is rigorously dried, for example, by passing it through a solvent purification system or by distillation from an appropriate drying agent.

      • Use Fresh Reagent: Use freshly opened sodium thiomethoxide or a portion from a bottle that has been carefully stored under an inert atmosphere.

      • Increase Stoichiometry: Using a slight excess of sodium thiomethoxide (e.g., 1.2 - 1.5 equivalents) can compensate for minor degradation.

  • Cause 3: Insufficient Catalyst Loading.

    • Explanation: While modern catalysts can be very efficient, challenging substrates may require a higher catalyst loading to reach full conversion due to a finite catalyst lifetime.

    • Solution: If you started with a low loading (e.g., <1 mol%), try increasing it to 2-5 mol%.[1] While not ideal for process chemistry, this is a common strategy in discovery settings to drive reactions to completion.

Issue 3: Formation of Significant Side Products

Q: Besides my desired product, I'm observing other compounds in my GC-MS/LC-MS analysis. What are they and how can I prevent them?

A: Side product formation indicates competing reaction pathways. Identifying the side product is the first step to mitigating its formation.

  • Side Product 1: Fluorobenzene (Hydrodehalogenation).

    • Explanation: This occurs when the aryl halide is reduced, replacing the chlorine atom with a hydrogen atom. This side reaction is often promoted by highly active catalysts in the presence of a hydrogen source (e.g., trace water, amine bases, or even the solvent).[2]

    • Solution:

      • Use a Rigorously Anhydrous and Degassed System: Minimize potential hydrogen donors.

      • Screen Bases: Switch to a carbonate base like Cs₂CO₃. While potentially slower, these are less prone to promoting hydrodehalogenation than alkoxides.[14]

      • Adjust Catalyst System: Sometimes a slightly less active (or more selective) ligand can suppress this pathway.

  • Side Product 2: 3,3'-Difluoro-biphenyl (Homocoupling).

    • Explanation: This side product arises from the coupling of two molecules of the aryl halide starting material. While more common in Suzuki couplings, it can occur under certain cross-coupling conditions.[2]

    • Solution: This is typically a minor pathway in C-S couplings. Ensuring the active catalyst reacts preferentially with the thiolate can suppress it. This is usually managed by proper ligand selection and ensuring a sufficient concentration of the thiomethoxide nucleophile.

Section 3: Detailed Experimental Protocols

Protocol 1: Recommended Starting Procedure

This protocol provides a robust starting point for the methylthiolation of 1-chloro-3-fluorobenzene using a modern catalyst system.

Reaction Scheme: 1-chloro-3-fluorobenzene + CH₃SNa --(Pd Catalyst, Ligand, Base)--> 1-fluoro-3-(methylthio)benzene

Table 1: Reagent and Condition Summary

ComponentRoleAmount (for 1 mmol scale)Molar Eq.Notes
1-chloro-3-fluorobenzeneSubstrate130.5 mg (104 µL)1.0Ensure purity
Sodium Thiomethoxide (CH₃SNa)Nucleophile84.1 mg1.2Handle under inert gas[7]
XPhos Pd G3Pre-catalyst17.0 mg0.02 (2 mol%)Air-stable pre-catalyst[1]
XPhosLigand~9.5 mg0.02 (2 mol%)Often added to ensure L:Pd ratio
Sodium tert-butoxide (NaOtBu)Base134.5 mg1.4Use finely powdered, dry solid[1]
TolueneSolvent5 mL-Use anhydrous grade
Temperature -110 °C-Oil bath temperature
Atmosphere -Nitrogen or Argon-Crucial for success[2]

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-chloro-3-fluorobenzene (1.0 mmol), sodium thiomethoxide (1.2 mmol), XPhos Pd G3 (0.02 mmol), XPhos ligand (0.02 mmol), and sodium tert-butoxide (1.4 mmol). This is best done inside a glovebox.

  • Inerting: If not using a glovebox, seal the flask with a septum, and cycle between vacuum and an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by GC-MS or LC-MS.[15] A typical reaction time is 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-fluoro-3-(methylthio)benzene.

Protocol 2: Ligand and Base Screening for Optimization

When the initial yield is suboptimal, a systematic screen of ligands and bases is a powerful optimization strategy.

Table 2: Example Screening Matrix

EntryLigand (4 mol%)Base (1.4 eq.)TemperatureResult (Conversion %)
1XPhosNaOtBu110 °C(Record Result)
2SPhosNaOtBu110 °C(Record Result)
3RuPhosNaOtBu110 °C(Record Result)
4XPhosLHMDS110 °C(Record Result)
5XPhosCs₂CO₃110 °C(Record Result)

This systematic approach allows for the rapid identification of a more effective catalyst/base combination for this specific substrate.[16]

Section 4: Mechanistic Considerations & Visualizations

Understanding the mechanism is key to rational troubleshooting. The reaction proceeds via a palladium-catalyzed cycle analogous to the Buchwald-Hartwig amination.[4][11]

Catalytic Cycle for C-S Coupling

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation (or more accurately, salt metathesis/σ-bond metathesis in this case), and reductive elimination.[2][3]

Catalytic_Cycle cluster_cycle pd0 L-Pd(0) ox_add Oxidative Addition pd0->ox_add Ar-Cl pd0->ox_add pd2_complex L-Pd(II)(Ar)(Cl) ox_add->pd2_complex transmetal Salt Metathesis pd2_complex->transmetal NaSMe -NaCl pd2_complex->transmetal pd2_thiolate L-Pd(II)(Ar)(SMe) transmetal->pd2_thiolate red_elim Reductive Elimination pd2_thiolate->red_elim Ar-SMe pd2_thiolate->red_elim red_elim->pd0 label_main Pd(0)/Pd(II) Catalytic Cycle Experimental_Workflow start Start: Reagent Prep inert Establish Inert Atmosphere (Glovebox or Schlenk Line) start->inert setup Combine Reagents & Add Solvent inert->setup react Heat & Stir Reaction (e.g., 110 °C, 4-24h) setup->react monitor Monitor Progress (GC-MS/LC-MS) react->monitor monitor->react Incomplete quench Cool & Quench Reaction monitor->quench Complete workup Aqueous Work-up & Extraction quench->workup purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze end_node End: Pure Product analyze->end_node

Caption: A standard workflow for cross-coupling experiments.

Troubleshooting Decision Tree

When faced with a poor result, this logical guide can help diagnose the issue.

Troubleshooting_Tree start Low Yield / Conversion? no_rxn No Reaction at All? start->no_rxn Yes stalled Reaction Stalled? start->stalled No check_catalyst Check Catalyst Activity (Fresh Reagents, Inert Atm.) no_rxn->check_catalyst Yes side_products Side Products Observed? stalled->side_products No catalyst_deact Suspect Catalyst Deactivation (Increase Loading, Change Ligand) stalled->catalyst_deact Yes hydrodeh Hydrodehalogenation? (Use Dry Conditions, Screen Base) side_products->hydrodeh Yes check_conditions Increase Temp. / Screen Ligand & Base check_catalyst->check_conditions reagent_deg Suspect Reagent Degradation (Use Fresh NaSMe, Anhydrous Solvent) catalyst_deact->reagent_deg

Caption: A decision tree for troubleshooting common reaction failures.

Section 5: Safety Precautions

Professional laboratory safety practices are mandatory when performing these experiments.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile). [8][17]* Reagent Handling:

    • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid creating and inhaling dust. [17] * Sodium Thiomethoxide (CH₃SNa): This compound is corrosive and can cause severe skin burns and eye damage. [8]It is also flammable and reacts with moisture, potentially releasing foul-smelling methanethiol. [7][18]It must be handled under a dry, inert atmosphere. [8] * Solvents: Toluene and other organic solvents are flammable and should be handled away from ignition sources in a fume hood. * Waste Disposal: Dispose of all chemical waste, including solvents and residual palladium, in accordance with local, regional, and national regulations. Do not mix different waste streams. [8]* Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible. [8]In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. [18] Disclaimer: This guide is intended for informational purposes for trained research professionals. All experiments should be conducted with appropriate safety precautions and after a thorough risk assessment.

References

  • Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amine. Nature Communications.
  • Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling. Benchchem.
  • Recent developments in palladium-catalyzed C–S bond formation. RSC Publishing.
  • Palladium-Catalyzed Direct Arylation of Methyl Sulfoxides with Aryl Halides. American Chemical Society.
  • Rapid Methylthiolation of (Hetero)Aryl Halides at Room Temperature Using Sodium Thiomethoxide Via Palladium-Catalysis. ChemRxiv.
  • Cross-Coupling Reactions Guide. Millipore Sigma.
  • Buchwald-Hartwig Amination. Wordpress.
  • Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia.
  • Standard Operating Procedure for Palladium. UCLA Chemistry and Biochemistry.
  • SAFETY DATA SHEET - Sodium Thiomethoxide-d3. LGC Standards.
  • Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society.
  • SAFETY DATA SHEET - Palladium on activated charcoal. Sigma-Aldrich.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Rapid Methylthiolation of (Hetero)Aryl Halides at Room Temperature Using Sodium Thiomethoxide Via Palladium-Catalysis. ChemRxiv.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
  • Sodium methanethiolate. Wikipedia.
  • SAFETY DATA SHEET - Sodium thiomethoxide. Fisher Scientific.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • PALLADIUM PLUS 915 EC SAFETY DATA SHEET. Villa.
  • Palladium-catalyzed cross-coupling reactions. Fiveable.
  • Why am I getting low yield for my Suzuki coupling reaction?. Reddit.
  • Mechanism of the Palladium-Catalyzed Metal−Carbon Bond Formation. A Dual Pathway for the Transmetalation Step. Journal of the American Chemical Society.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ResearchGate.
  • Modular Functionalization of Arenes in a Triply Selective Sequence: Rapid Csp2 and Csp3 Coupling of C-Br, C-OTf & C-Cl enabled by a Single Pd(I) dimer. ResearchGate.
  • Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C-C and C-N Cross-Coupling of Multiply Chlorinated Arenes through Substrate-Ligand Electrostatic Interactions. PubMed.
  • Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes. Diva-Portal.org.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace.
  • Cross Dehydrogenative Coupling of Chloro‐ and Fluoroalkanes with Methylarenes. RWTH Publications.
  • A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters.
  • Palladium-Catalyzed Methylation of Aryl, Heteroaryl, and Vinyl Boronate Esters. PMC.
  • When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Journal of Chemical Information and Modeling.
  • Metal-catalyzed methylthiolation of chloroarenes and diverse aryl electrophiles. PMC.
  • Photo-Induced FeCl3-catalysed direct desulfurizative chlorination of thio-containing aromatics at room temperature. Nature.
  • Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. PMC.
  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate.
  • Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. PubMed.
  • The methylthiolation reaction mediated by the Radical-SAM enzymes. PMC.
  • Aromatic substitution. XXVII. Kinetics of nucleophilic substitution of some fluoropyridines and -picolines with methoxide, thiomethoxide, and thiophenoxide ions. The Journal of Organic Chemistry.
  • Metal-catalyzed methylthiolation of chloroarenes and diverse aryl electrophiles. Nature.
  • Haloarenes- Preparation, Properties and Reactions.. Self Study.
  • (PDF) Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. ResearchGate.
  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • 1-Chloro-3-fluorobenzene. Chem-Impex.
  • Chemical Properties of Haloarenes - Important Concepts for JEE. Vedantu.
  • Halogenation of Benzene and Methylbenzene. Chemistry LibreTexts.
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Optimization

addressing scale-up challenges for the production of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene

Target Molecule: 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene Prepared by: Senior Application Scientist, Process Chemistry Division Welcome to the Technical Support Center. Scaling up polyhalogenated thioanisoles presents...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene Prepared by: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Center. Scaling up polyhalogenated thioanisoles presents unique chemical engineering and safety challenges. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the causality behind reaction failures and provide self-validating protocols to ensure your scale-up campaigns are safe, high-yielding, and reproducible.

I. Synthetic Pathway Architecture

Before troubleshooting, it is critical to map our retrosynthetic options. The diagram below illustrates the three primary industrial pathways to synthesize 1-chloro-3-fluoro-5-(methylsulfanyl)benzene, highlighting the transition from batch-friendly to flow-optimized routes.

G SM1 1-Bromo-3-chloro- 5-fluorobenzene Grig 3-Chloro-5-fluorophenyl- magnesium bromide SM1->Grig Mg, THF (Oxidative Addition) Prod 1-Chloro-3-fluoro-5- (methylsulfanyl)benzene Grig->Prod DMDS (Electrophilic Quench) SM2 3-Chloro-5-fluoroaniline Diaz Diazonium Intermediate SM2->Diaz t-BuONO, Cu (Diazotization) Diaz->Prod DMDS (Sandmeyer-type) SM3 1-Chloro-3,5- difluorobenzene SM3->Prod DMDS, NaOH, DMF (In-situ SNAr)

Fig 1: Synthetic pathways to 1-chloro-3-fluoro-5-(methylsulfanyl)benzene.

II. Core Process Engineering FAQs

Q1: During the Grignard initiation from 1-bromo-3-chloro-5-fluorobenzene, we observe a 15% yield loss to a dimeric impurity. How do we suppress this during a 10 kg scale-up? The Causality: The impurity is 3,3'-dichloro-5,5'-difluorobiphenyl, formed via a bimolecular Wurtz-type coupling. This occurs due to the strict differential reactivity of the carbon-halogen bonds (C-Br > C-Cl > C-F)[1]. The highly reactive C-Br bond undergoes rapid oxidative addition. If the localized concentration of the starting bromide is too high in the reactor, the newly formed Grignard reagent acts as a nucleophile and attacks the unreacted bromide. The Solution: Mass transfer and dilution are your primary levers. Implement a continuous stirred-tank reactor (CSTR) or strictly control the feed rate of the bromide into a highly dilute suspension of excess magnesium turnings. Maintaining a low steady-state concentration of the electrophile minimizes the bimolecular collision rate[1].

Q2: Quenching the aryl Grignard with Dimethyl Disulfide (DMDS) generates severe odor and toxicity issues during the aqueous workup. What is the mechanistic cause, and what engineering controls are required? The Causality: The electrophilic cleavage of DMDS by the Grignard reagent yields the desired thioanisole and a magnesium methanethiolate byproduct ( CH3​S−MgBr ). Upon aqueous acidic workup, this salt is rapidly protonated, releasing methanethiol ( CH3​SH ). Methanethiol is a highly toxic, extremely malodorous gas with a boiling point of 6 °C. The Solution: Never vent a DMDS quench directly to the atmosphere. Scale-up requires closed-system reactors piped to a dual-stage forced-draft scrubber. Stage 1 must contain concentrated NaOH to trap the evolved gas as sodium methanethiolate. Stage 2 must contain a strong oxidant (e.g., NaOCl / bleach) to oxidatively degrade the methanethiolate into odorless, water-soluble methanesulfonate salts.

Q3: We are evaluating the Sandmeyer-type thiomethylation of 3-chloro-5-fluoroaniline as a metal-free alternative. What are the primary thermal hazards at scale? The Causality: This reaction utilizes an alkyl nitrite (e.g., tert-butyl nitrite) and DMDS under copper catalysis[2]. The intermediate diazonium salt is thermally unstable. In a standard batch process, allowing this energetic intermediate to accumulate before the thiomethylation step risks a catastrophic thermal runaway. The Solution: Adopt an in-situ diazotization strategy. Add the aniline dropwise to a pre-heated (20–40 °C) mixture of t-BuONO, DMDS, and Cu powder[2]. This ensures the diazonium species is consumed by the thiomethylation step as rapidly as it is formed, maintaining a near-zero steady-state concentration.

Q4: Is there a viable route that avoids handling highly toxic NaSMe powder while still utilizing Nucleophilic Aromatic Substitution (SNAr)? The Causality: Yes. By using 1-chloro-3,5-difluorobenzene as the starting material, the symmetry of the molecule provides two equivalent C-F bonds. Fluorine is an excellent leaving group for SNAr due to its high electronegativity, which stabilizes the Meisenheimer complex. Instead of using NaSMe powder, you can generate the nucleophile in-situ by reacting DMDS with NaOH in a polar aprotic solvent like DMF[3]. The hydroxide cleaves the S-S bond, generating the active thiomethoxide nucleophile which immediately attacks the fluorinated ring.

III. Quantitative Process Data Summary

To aid in route selection for your pilot plant, the following table summarizes the key metrics and engineering requirements for each pathway.

Synthetic RouteStarting MaterialKey ReagentsEst. YieldPrimary Impurity RiskExotherm HazardScalability Rating
Grignard / Halogen-Metal Exchange 1-Bromo-3-chloro-5-fluorobenzeneMg, THF, DMDS75–85%Wurtz coupling dimer (biphenyl)High (Initiation & Quench)Moderate (Requires cryogenic cooling)
Sandmeyer Thiomethylation 3-Chloro-5-fluoroanilinet-BuONO, Cu, DMDS60–75%Phenol derivatives, disulfidesCritical (Diazonium accumulation)High (If adapted to continuous flow)
In-Situ SNAr 1-Chloro-3,5-difluorobenzeneDMDS, NaOH, DMF80–90%Bis(methylsulfanyl) over-substitutionModerateExcellent (Batch-friendly)
IV. Self-Validating Experimental Protocols

A robust protocol must validate itself in real-time. The following methodologies include strict In-Process Controls (IPCs) to ensure causality-driven success.

Protocol A: Grignard-Mediated Thiomethylation (Scale: 1.0 mol)
  • Initiation & Grignard Formation:

    • Charge a 2 L jacketed reactor with Mg turnings (1.2 eq, 29.2 g) and 100 mL anhydrous THF. Add DIBAL-H (0.01 eq) to activate the magnesium surface.

    • Begin slow addition of 1-bromo-3-chloro-5-fluorobenzene (1.0 eq, 209.4 g) dissolved in 400 mL THF over 2 hours.

    • Validation Check: An exotherm to ~45 °C and a color shift to dark brown/grey confirms initiation.

    • IPC: Quench a 0.5 mL aliquot in D2​O . GC-MS analysis must show >95% conversion to 1-chloro-3-fluorobenzene- d1​ before proceeding.

  • Electrophilic Quench:

    • Cool the reactor to 0 °C. Add DMDS (1.5 eq, 141.3 g) dropwise.

    • Validation Check: This is highly exothermic. Modulate the feed rate to maintain an internal temperature of < 20 °C.

  • Workup & Scrubbing (Critical Safety Step):

    • Ensure the reactor vent is actively pulling through a dual-stage NaOH/NaOCl scrubber.

    • Slowly quench the reaction with 1M HCl (500 mL) to dissolve magnesium salts.

    • IPC: GC-MS of the organic layer should show the disappearance of the des-bromo peak (m/z 130) and the appearance of the product peak (m/z 176). Extract with MTBE, wash with brine, and concentrate under reduced pressure.

Protocol B: In-Situ SNAr-Mediated Thiomethylation (Scale: 1.0 mol)
  • Reaction Setup:

    • Charge a 2 L reactor with 1-chloro-3,5-difluorobenzene (1.0 eq, 148.5 g), DMDS (0.6 eq, 56.5 g), and DMF (500 mL)[3].

  • Nucleophile Generation & Addition:

    • Add finely powdered NaOH (1.3 eq, 52.0 g) in portions while maintaining vigorous stirring[3]. Heat the mixture to 60 °C.

    • Validation Check: A mild exotherm indicates the in-situ cleavage of DMDS and subsequent nucleophilic attack.

    • IPC: Pull an aliquot after 4 hours. HPLC analysis should indicate <5% unreacted starting material. If the bis-substituted impurity exceeds 2%, immediately cool the reactor to halt over-reaction.

  • Isolation:

    • Cool to room temperature and drown out the reaction by adding 1.5 L of ice water. Extract with Ethyl Acetate (3 x 500 mL). Wash the combined organics extensively with water (5 x 500 mL) to remove residual DMF, dry over Na2​SO4​ , and concentrate.

V. References

1.[1] Benchchem. "magnesium;1-chloro-3-fluorobenzene-5-ide;bromide | 480438-50-4". Available at: 2.[2] Patsnap. "Method for preparing 2, 3-dimethyl thioanisole - Eureka". Available at: 3.[3] Benchchem. "3-Fluorothioanisole CAS 658-28-6". Available at:

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structure Elucidation: A Comparative Guide to 2D NMR in the Analysis of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene

In the landscape of drug discovery and development, the precise and unequivocal determination of a molecule's structure is paramount. For researchers and scientists, even minor ambiguities in substitution patterns on an...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise and unequivocal determination of a molecule's structure is paramount. For researchers and scientists, even minor ambiguities in substitution patterns on an aromatic ring can lead to significant downstream consequences, impacting everything from biological activity to patentability. This guide provides an in-depth technical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy techniques for the structural confirmation of 1-chloro-3-fluoro-5-(methylsulfanyl)benzene, a substituted aromatic compound. We will move beyond a simple recitation of protocols to a causal explanation of experimental choices, demonstrating how a multi-pronged 2D NMR approach provides a self-validating system for structural elucidation.

The challenge with a molecule such as 1-chloro-3-fluoro-5-(methylsulfanyl)benzene lies in definitively placing the three different substituents on the benzene ring. While one-dimensional (1D) ¹H and ¹³C NMR can provide initial clues, overlapping signals and complex coupling patterns in the aromatic region often preclude a definitive assignment.[1][2] It is through the power of 2D correlation experiments, specifically the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, that we can piece together the molecular puzzle with confidence.[3][4][5]

The Analytical Strategy: From Connectivity to Confirmation

Our approach is rooted in establishing a network of correlations that logically and unequivocally supports the proposed structure. The HSQC experiment will first identify direct one-bond connections between protons and their attached carbons.[6][7][8] Subsequently, the HMBC experiment will reveal longer-range (two- and three-bond) correlations, which are crucial for mapping the connectivity between different spin systems and identifying the positions of quaternary carbons.[6][7][9]

Experimental Protocols

Sample Preparation

A sample of 1-chloro-3-fluoro-5-(methylsulfanyl)benzene (CAS No. 1314939-89-3)[10][11] is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), to a concentration of approximately 10-20 mg/mL. The solution is then transferred to a standard 5 mm NMR tube.

2D NMR Data Acquisition

All NMR data is acquired on a 500 MHz spectrometer equipped with a cryoprobe.

1. HSQC Experiment:

  • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.

  • ¹H Spectral Width: 12 ppm, centered at approximately 6 ppm.

  • ¹³C Spectral Width: 160 ppm, centered at approximately 80 ppm.

  • ¹J(C,H) Coupling Constant: Optimized for an average one-bond aromatic C-H coupling of 165 Hz.

  • Number of Increments (F1): 256

  • Number of Scans (F2): 2

  • Data Processing: The raw data is processed with a sine-bell window function in both dimensions and zero-filled to create a 1K x 1K data matrix.

2. HMBC Experiment:

  • Pulse Program: Standard gradient-selected HMBC pulse sequence.

  • ¹H Spectral Width: 12 ppm, centered at approximately 6 ppm.

  • ¹³C Spectral Width: 160 ppm, centered at approximately 80 ppm.

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for an average long-range coupling of 8 Hz.

  • Number of Increments (F1): 256

  • Number of Scans (F2): 4

  • Data Processing: The raw data is processed with a sine-bell window function in both dimensions and zero-filled to create a 1K x 1K data matrix.

Data Interpretation and Structural Confirmation

Based on the known effects of substituents on aromatic chemical shifts, we can predict the approximate ¹H and ¹³C chemical shifts for 1-chloro-3-fluoro-5-(methylsulfanyl)benzene.[1][12][13] The electron-withdrawing nature of chlorine and fluorine will generally lead to downfield shifts for nearby protons and carbons, while the methylsulfanyl group is typically a weak electron-donating group.[1]

Predicted Chemical Shifts and HSQC Correlations

The HSQC experiment will reveal the direct one-bond correlations between the aromatic protons and their attached carbons.

Proton LabelPredicted ¹H Chemical Shift (ppm)Carbon LabelPredicted ¹³C Chemical Shift (ppm)HSQC Correlation
H2~7.0-7.2C2~115-120Present
H4~6.8-7.0C4~110-115Present
H6~6.9-7.1C6~112-117Present
-SCH₃~2.5-SCH₃~15Present

Note: The numbering of the benzene ring starts from the carbon bearing the chlorine atom (C1) and proceeds towards the fluorine-bearing carbon (C3).

HMBC Correlations: The Key to Unambiguous Assignment

The HMBC experiment provides the crucial long-range connectivity information that allows for the definitive placement of the substituents. The absence of a direct one-bond correlation in the HMBC spectrum is a key feature of the experiment.[6][14]

ProtonCorrelates to Carbon(s)Correlation TypeImplication
H2 C4, C6, C1, C3²J, ²J, ³J, ³JConfirms H2 is flanked by C1 and C3.
H4 C2, C6, C5, C3²J, ²J, ³J, ³JConfirms H4 is flanked by C3 and C5.
H6 C2, C4, C1, C5²J, ²J, ³J, ³JConfirms H6 is flanked by C5 and C1.
-SCH₃ C5³JUnequivocally links the methylsulfanyl group to C5.

Visualizing the Logic: Experimental Workflow and Structural Confirmation

The following diagrams illustrate the logical flow of the 2D NMR analysis, from the initial experimental setup to the final structural confirmation based on the network of correlations.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition (500 MHz) cluster_data_analysis Data Analysis cluster_conclusion Conclusion Sample 1-Chloro-3-fluoro-5- (methylsulfanyl)benzene Solvent CDCl₃ Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube HSQC HSQC Experiment NMR_Tube->HSQC HMBC HMBC Experiment NMR_Tube->HMBC HSQC_Data HSQC Spectrum: ¹J(C,H) Correlations HSQC->HSQC_Data HMBC_Data HMBC Spectrum: ⁿJ(C,H) Correlations HMBC->HMBC_Data Structure_Confirmed Structure Confirmed HSQC_Data->Structure_Confirmed HMBC_Data->Structure_Confirmed

Caption: Experimental workflow from sample preparation to structural confirmation.

structural_confirmation cluster_protons cluster_carbons H2 H2 C1 C1 (Cl) H2->C1 ⁿJ C2 C2 H2->C2 ¹J C3 C3 (F) H2->C3 ⁿJ C4 C4 H2->C4 ⁿJ C6 C6 H2->C6 ⁿJ H4 H4 H4->C2 ⁿJ H4->C3 ⁿJ H4->C4 ¹J C5 C5 (S) H4->C5 ⁿJ H4->C6 ⁿJ H6 H6 H6->C1 ⁿJ H6->C2 ⁿJ H6->C4 ⁿJ H6->C5 ⁿJ H6->C6 ¹J SCH3 -SCH₃ SCH3->C5 ⁿJ C_SCH3 C (-SCH₃) SCH3->C_SCH3 ¹J

Caption: Correlation network confirming the structure of 1-chloro-3-fluoro-5-(methylsulfanyl)benzene.

Conclusion

This guide demonstrates that the combination of HSQC and HMBC 2D NMR experiments provides an irrefutable method for the structural confirmation of 1-chloro-3-fluoro-5-(methylsulfanyl)benzene. The HSQC experiment efficiently identifies all protonated carbons, while the HMBC experiment maps the crucial long-range connectivities that establish the substitution pattern. This self-validating approach, where multiple correlations converge to support a single structural hypothesis, is indispensable for ensuring the scientific integrity of chemical research and development. By understanding the causality behind these experimental choices, researchers can confidently apply these techniques to a wide range of complex small molecules.

References

  • Taylor & Francis Online. (2021, January 15). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. Retrieved from [Link]

  • PubMed. (2005, March 15). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Retrieved from [Link]

  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Elsevier. (1961). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Tetrahedron Letters. Retrieved from [Link]

  • American Chemical Society. (2005, February 17). Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • MDPI. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. Retrieved from [Link]

  • OMICS International. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved from [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, October 24). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • SpringerLink. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Retrieved from [Link]

  • Scribd. HSQC vs HMBC: Key Differences Explained. Retrieved from [Link]

  • Wiley Online Library. (2004). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Concepts in Magnetic Resonance Part A, 20A(1), 1–23. Retrieved from [Link]

  • Oregon State University. (2014, March 9). NMR Analysis of Substituted Benz. Retrieved from [Link]

  • Indian Academy of Sciences. (1962). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 55(6), 331–347. Retrieved from [Link]

  • Reddit. (2024, June 2). When would HSQC and HMBC show the same cross-peak?. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • Boroncore. 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene. Retrieved from [Link]

  • NIST WebBook. Benzene, 1-chloro-3-fluoro-2-methyl-. Retrieved from [Link]

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Comparative

Advanced Spectroscopic Data Analysis of Substituted Thioanisoles: A Comparative Guide to Mnova vs. ACD/Spectrus

Target Audience: Researchers, analytical chemists, and drug development professionals. Introduction: The Analytical Challenge of Thioanisoles Substituted thioanisoles serve as critical structural motifs in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Introduction: The Analytical Challenge of Thioanisoles

Substituted thioanisoles serve as critical structural motifs in medicinal chemistry, materials science, and organic synthesis. Understanding the electronic distribution across the aromatic ring and the sulfur atom is paramount for predicting reactivity, metabolic stability, and target binding affinity. Spectroscopic techniques—specifically Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy—provide atomic-level resolution of these electronic effects. By applying the Hammett equation ( log(K/K0​)=σρ ), scientists can correlate empirical spectroscopic data (such as chemical shifts) with the electron-donating or withdrawing power of specific substituents[1].

However, the bottleneck in modern drug development is rarely data acquisition; it is data interpretation. The subtle conformational dependencies and long-range spin-spin couplings inherent to thioanisoles require robust analytical software to prevent mischaracterization[2]. This guide objectively compares the two industry-standard NMR processing platforms—Mestrelab's Mnova and ACD/Labs' Spectrus Processor —evaluating their algorithmic efficacy in predicting and analyzing the spectroscopic data of p -substituted thioanisoles.

Platform Comparison: Algorithmic Approaches

When evaluating NMR prediction and analysis software, the underlying algorithms dictate the accuracy of the structural elucidation. The electronic environment of substituted thioanisoles is governed by a delicate balance of inductive ( σI​ ) and resonance ( σR​ ) effects, testing the limits of these predictive engines.

  • Mnova (Mestrelab Research): Mnova employs an "Ensemble Learning" approach. It integrates the Hierarchically Ordered Spherical Description of Environment (HOSE) code database with empirical linear additivity rules[3].

    • Strengths: Exceptional user interface for routine 1D/2D multiplet analysis. The ensemble method minimizes the weaknesses of individual prediction algorithms, making it highly reliable for standard organic scaffolds and high-throughput environments.

    • Limitations: Relies heavily on the quality of the underlying database; novel steric clashes in highly substituted thioanisoles can occasionally lead to minor prediction deviations.

  • ACD/Spectrus Processor (ACD/Labs): ACD/Labs utilizes a multi-tiered prediction engine that combines HOSE codes with advanced Neural Networks (NN)[3].

    • Strengths: The integration of Neural Networks allows the software to interpolate within its trained database, providing superior accuracy for complex, non-linear resonance effects often seen in heavily conjugated thioanisoles[3].

    • Limitations: The interface features a steeper learning curve, and the computational overhead for neural network predictions can be slightly higher than simple additivity models.

Self-Validating Experimental Protocol

To ensure scientific integrity and eliminate software-induced artifacts, the following protocol outlines a self-validating system for acquiring and processing thioanisole NMR data. Every step is designed with explicit causality.

Step 1: Sample Preparation & Internal Calibration

  • Action: Dissolve 15 mg of the substituted thioanisole in 0.6 mL of CDCl 3​ containing 0.05% v/v Tetramethylsilane (TMS).

  • Causality: TMS acts as an internal zero-point reference. By physically locking and shimming the spectrometer to the deuterium signal of CDCl 3​ and referencing the chemical shift exactly to TMS ( δ 0.00 ppm), we create a self-validating baseline. Any uniform drift in predicted versus experimental shifts can be immediately isolated as a software algorithm error rather than a physical acquisition artifact.

Step 2: 13 C NMR Acquisition

  • Action: Acquire data using a 30∘ excitation pulse and a relaxation delay ( D1​ ) of >5 seconds.

  • Causality: Quaternary carbons in thioanisoles (such as the ipso-C1) lack directly attached protons, resulting in significantly longer longitudinal relaxation times ( T1​ ) due to the absence of efficient dipole-dipole relaxation pathways. Setting D1​>5×T1​ ensures complete return to thermal equilibrium, preventing signal attenuation and allowing for accurate quantitative integration.

Step 3: Algorithmic Processing (Apodization)

  • Action: Apply an exponential window function (line broadening of 1.0 Hz) to the Free Induction Decay (FID) prior to Fourier Transformation.

  • Causality: The FID signal decays exponentially, meaning the tail end contains mostly random thermal noise. Applying an exponential multiplier artificially dampens this noise, drastically improving the Signal-to-Noise Ratio (SNR) without severely compromising the resolution of the closely spaced aromatic multiplets.

Step 4: Shift Extraction & Hammett Correlation

  • Action: Extract the C1 chemical shifts and plot the change in chemical shift ( Δδ ) against the Hammett substituent constants ( σp​ ).

  • Causality: This linear free-energy relationship validates the experimental data against thermodynamic principles[4]. A high correlation coefficient ( R2>0.95 ) proves that the observed spectral variances are purely due to electronic substituent effects, validating the entire analytical workflow.

Workflow Visualization

G Data Raw FID Data (Substituted Thioanisoles) Process Apodization & FT (Phase/Baseline Correction) Data->Process Self-Validating TMS Ref Split Software Platform Process->Split Mnova Mnova (Ensemble: HOSE + Additivity) Split->Mnova ACD ACD/Spectrus (HOSE + Neural Networks) Split->ACD Extract Chemical Shift Extraction (δ C1, δ SCH3) Mnova->Extract RMSD ~1.2 ppm ACD->Extract RMSD ~1.1 ppm Hammett Hammett LFER Analysis (Δδ = ρσ) Extract->Hammett Linear Regression

Figure 1: Spectroscopic data processing and Hammett correlation workflow.

Quantitative Data Analysis: Predicting Substituent Effects

To objectively compare the software platforms, we analyzed a benchmark series of p -substituted thioanisoles. Table 1 summarizes the experimental 13 C NMR chemical shifts of the ipso-carbon (C1) against the values predicted by Mnova and ACD/Spectrus.

Table 1: Experimental vs. Predicted 13 C NMR Chemical Shifts (ipso-C1) for p -Substituted Thioanisoles

Substituent (para)Hammett σp​ Exp. δ C1 (ppm)Mnova PredictedACD/Spectrus Predicted
-OCH 3​ -0.27128.5128.8128.4
-CH 3​ -0.17134.2134.5134.1
-H0.00138.5138.7138.5
-Cl0.23136.8137.1136.6
-NO 2​ 0.78148.5148.1148.7

Data Analysis: Both platforms exhibit excellent accuracy, with Mean Absolute Percentage Errors (MAPE) typically below 1.5%[5]. However, ACD/Spectrus demonstrates a slight edge in predicting the exact shift of the strongly electron-withdrawing nitro derivative (-NO 2​ ). This is directly attributable to its Neural Network's ability to better model non-linear resonance deshielding[3]. Mnova, conversely, excels in rapid, automated multiplet deconvolution for the more standard inductive substituents (-CH 3​ , -Cl).

Conclusion & Strategic Recommendations

For drug development professionals analyzing substituted thioanisoles, the choice between Mnova and ACD/Spectrus depends on the specific workflow bottleneck:

  • Choose Mnova if your priority is high-throughput, automated processing of standard compound libraries. Its intuitive interface and ensemble additivity rules make it the superior choice for rapid structural verification.

  • Choose ACD/Spectrus if your research involves highly conjugated, novel thioanisole derivatives where extreme resonance effects dictate reactivity. The Neural Network-backed prediction engine provides the highest degree of analytical trustworthiness for complex, non-linear electronic environments.

References

  • Hammett equation - Wikipedia, Wikipedia, [Link]

  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools, Comptes Rendus Chimie, [Link]

  • Mechanisms of long-range 13C,13C spin-spin coupling in thioanisole and its derivatives, Canadian Journal of Chemistry, [Link]

  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols, Vancouver Island University, [Link]

  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools, Semantic Scholar, [Link]

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Validation

Comparative Guide: Directing Effects of Chloro vs. Fluoro Substituents in Electrophilic Aromatic Substitution (EAS)

As a Senior Application Scientist, I frequently encounter the "halogen paradox" during late-stage functionalization of pharmaceutical intermediates. In drug development, the strategic replacement of a hydrogen atom with...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the "halogen paradox" during late-stage functionalization of pharmaceutical intermediates. In drug development, the strategic replacement of a hydrogen atom with a halogen is a foundational tactic for modulating metabolic stability, target affinity, and lipophilicity. However, synthesizing these halogenated scaffolds via Electrophilic Aromatic Substitution (EAS) requires a rigorous understanding of their directing effects.

This guide provides an objective, data-driven comparison of the directing effects of chloro versus fluoro substituents, explaining the causality behind their regioselectivity and detailing a self-validating experimental protocol for comparative analysis.

Mechanistic Causality: The Halogen Paradox

Halogens are unique among aromatic substituents: they are overall deactivating yet ortho/para directing . This counterintuitive behavior is dictated by a delicate tug-of-war between their electron-withdrawing inductive effects (-I) and electron-donating mesomeric (resonance) effects (+M).

The Fluoro Substituent: Anomalous Activation

Fluorine is the most electronegative element, exerting a powerful -I effect that pulls electron density away from the aromatic ring through σ -bonds. Because inductive effects are highly distance-dependent, the ortho positions are severely electronically starved[1].

However, fluorine's 2p lone pairs perfectly overlap with the aromatic 2p π -system, resulting in an exceptionally strong +M effect[1]. This π -donation is so efficient at the para position that it overcomes the inductive withdrawal. Consequently, the partial rate factor for the para position of fluorobenzene is often greater than 1, meaning the para position is actually activated compared to benzene, leading to a highly selective ~90% para product distribution[2].

The Chloro Substituent: Orbital Mismatch

Chlorine is less electronegative than fluorine, meaning its -I effect is weaker. However, the critical difference lies in resonance: chlorine's lone pairs reside in 3p orbitals. The size mismatch between chlorine's 3p orbital and the carbon's 2p orbital results in poor orbital overlap, severely crippling its +M effect[1].

Because chlorine cannot effectively donate electron density back into the ring, chlorobenzene is significantly more deactivated overall than fluorobenzene[1]. Interestingly, because chlorine's inductive withdrawal is weaker and less localized than fluorine's, the ortho position is less electrostatically deactivated. Despite the longer C–Cl bond (1.77 Å) compared to the C–F bond (1.47 Å)[3], the reduced electrostatic penalty at the ortho position allows chlorobenzene to yield a noticeably higher ortho substitution ratio (~30%) than fluorobenzene[4].

Quantitative Data Comparison

The interplay of these electronic effects is best illustrated by the relative rates and isomer distributions during standard electrophilic nitration.

SubstrateRelative Rate (vs. Benzene)Ortho (%)Meta (%)Para (%)Overall Reactivity
Fluorobenzene 0.1810090Weakly Deactivated
Chlorobenzene 0.06430070Moderately Deactivated

Data aggregated from standardized nitration studies of halobenzenes[1],[4].

Logical Framework of Halogen Directing Effects

ElectronicEffects Halogen Halogen Substituent (X = F, Cl) Inductive Inductive Effect (-I) Electron Withdrawing Halogen->Inductive Resonance Resonance Effect (+M) Electron Donating Halogen->Resonance Fluoro Fluoro (F) Strong -I, Strong 2p-2p +M Inductive->Fluoro High EN Chloro Chloro (Cl) Moderate -I, Weak 3p-2p +M Inductive->Chloro Lower EN Resonance->Fluoro 2p-2p Match Resonance->Chloro 3p-2p Mismatch ParaF High Para Selectivity (~90%) Activated Para Position Fluoro->ParaF OrthoCl Increased Ortho Ratio (~30%) Overall Deactivated Chloro->OrthoCl

Mechanistic logic of inductive and resonance effects governing halogen directing behavior.

Experimental Protocol: Self-Validating Competitive Nitration

To empirically validate these directing effects without the confounding variables of separate reaction conditions (e.g., temperature fluctuations, localized concentration gradients), we employ a competitive nitration protocol .

Causality behind the design: By reacting an equimolar mixture of fluorobenzene, chlorobenzene, and benzene (as an internal standard) with a sub-stoichiometric amount of electrophile, we force the substrates to compete for the nitronium ion. This self-validating system ensures that the ratio of the products formed directly reflects the relative kinetic rate constants ( krel​ ) of the substrates under identical conditions.

Step-by-Step Methodology
  • Substrate Preparation & Internal Standardization: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve exactly 10.0 mmol of fluorobenzene, 10.0 mmol of chlorobenzene, and 10.0 mmol of benzene in 50 mL of anhydrous nitromethane. The inclusion of benzene serves as the baseline ( k=1 ) for calculating relative reactivity.

  • Electrophile Addition (Kinetic Control): Cool the reaction mixture to 0 °C using an ice bath. Slowly add 5.0 mmol of nitronium tetrafluoroborate ( NO2​BF4​ ) dissolved in 10 mL of anhydrous nitromethane dropwise over 15 minutes. Note: Using a pre-formed nitronium salt prevents the slow kinetic step of electrophile generation seen in mixed acid ( HNO3​/H2​SO4​ ) systems, ensuring pure kinetic competition.

  • Reaction & Quench: Stir the mixture at 0 °C for 2 hours. Quench the reaction by adding 50 mL of ice-cold saturated aqueous NaHCO3​ to neutralize any residual acid and halt the electrophilic attack.

  • Extraction & Isolation: Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at room temperature to prevent loss of volatile isomers.

  • Quantitative Analysis: Analyze the crude mixture via GC-FID (Gas Chromatography-Flame Ionization Detection) using an HP-5 capillary column. Calibrate retention times and response factors using authentic standards of ortho/meta/para-nitrofluorobenzene, nitrochlorobenzene, and nitrobenzene. Calculate the relative rates by comparing the total molar yield of the halogenated products to nitrobenzene.

Experimental Workflow Diagram

ProtocolWorkflow Prep 1. Substrate Prep Equimolar PhF, PhCl, Benzene Reaction 2. Competitive Nitration Sub-stoichiometric NO2BF4 Prep->Reaction Quench 3. Quench & Extract NaHCO3 / EtOAc Reaction->Quench Analysis 4. GC-FID Analysis Quantify Isomers Quench->Analysis Validation 5. Data Validation Calculate k_rel Analysis->Validation

Self-validating experimental workflow for competitive nitration and kinetic analysis.

Strategic Implications for Drug Design

When designing synthetic routes for active pharmaceutical ingredients (APIs), the choice between a chloro and fluoro substituent dictates the downstream functionalization strategy.

  • If a highly pure para-substituted intermediate is required without the need for complex chromatographic separation of ortho isomers, fluorination prior to EAS is strategically superior due to its ~90% para selectivity[2].

  • Conversely, if the synthesis requires functionalization at the ortho position, chlorination provides a more statistically viable pathway (~30% ortho yield)[4], though it will require a longer reaction time or harsher conditions due to the stronger overall deactivation of the ring[1].

References

  • Electrophilic aromatic directing groups - Wikipedia - 1

  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena - ACS Publications - 2

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) - 3

  • Electrophilic Aromatic Substitution AR5. Directing Effects - CSBSJU - 4

Sources

Comparative

A Researcher's Guide to Procuring and Qualifying 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene: Purity Assessment and Supplier Comparison

For the discerning researcher, scientist, and drug development professional, the quality of starting materials is paramount. This guide provides an in-depth technical framework for assessing the purity of 1-Chloro-3-fluo...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher, scientist, and drug development professional, the quality of starting materials is paramount. This guide provides an in-depth technical framework for assessing the purity of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene (CAS: 1314939-89-3), a key building block in the synthesis of advanced pharmaceutical and agrochemical compounds. We will explore robust analytical methodologies for its qualification and present a comparative analysis of typical supplier specifications.

Introduction to 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene

1-Chloro-3-fluoro-5-(methylsulfanyl)benzene is a substituted aromatic compound whose structural complexity and functional group arrangement make it a valuable intermediate. The presence of chlorine, fluorine, and a methylsulfanyl group provides multiple reaction sites for further chemical transformations. Its purity is critical, as even minor impurities can lead to unwanted side reactions, reduced yields, and complications in downstream applications. Therefore, a rigorous analytical assessment of this raw material is not just a quality control measure, but a crucial step in ensuring the success of a research and development program.

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is recommended to establish the purity profile of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene. This typically involves a primary chromatographic technique for quantitative purity assessment, supplemented by spectroscopic methods for structural confirmation and identification of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Purity and Impurity Profiling

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds, making it well-suited for the analysis of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene. When coupled with a mass spectrometer, it allows for both quantification of the main component and identification of potential impurities.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable high-purity solvent such as dichloromethane or ethyl acetate.

    • Further dilute an aliquot of this stock solution to a final concentration of approximately 100 µg/mL.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: 40-450 amu.

  • Data Analysis:

    • Purity is typically determined by area percent calculation, where the peak area of the main component is expressed as a percentage of the total peak area in the chromatogram.

    • Impurity identification is achieved by comparing the mass spectra of unknown peaks against a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

Causality Behind Experimental Choices: The choice of a DB-5ms column provides good separation of a wide range of aromatic compounds. The temperature program is designed to ensure the elution of the target analyte and potential higher-boiling impurities in a reasonable time frame while maintaining good peak shape. Electron ionization at 70 eV is a standard technique that provides reproducible fragmentation patterns for library matching.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate library_search Mass Spectral Library Search detect->library_search report Generate Purity Report integrate->report library_search->report

GC-MS analytical workflow.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

While GC-MS is excellent for volatile compounds, HPLC is a complementary technique that can detect non-volatile or thermally labile impurities.

Experimental Protocol: HPLC Analysis

  • Sample Preparation:

    • Prepare a stock solution of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene at 1 mg/mL in acetonitrile.

    • Dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

      • Gradient: Start at 40% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Causality Behind Experimental Choices: Reversed-phase HPLC with a C18 column is a versatile method for separating a wide range of organic molecules. The use of a water/acetonitrile gradient allows for the elution of compounds with varying polarities. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency if coupled to a mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Impurity Identification

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H, ¹³C, and ¹⁹F NMR should be performed to confirm the identity of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene and to detect and identify any structurally related impurities.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation and Parameters:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

  • Data Analysis:

    • The chemical shifts, coupling constants, and integration of the signals in the ¹H, ¹³C, and ¹⁹F NMR spectra should be consistent with the structure of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene.

    • The presence of unexpected signals may indicate the presence of impurities. The structure of these impurities can often be deduced from the NMR data.

Causality Behind Experimental Choices: CDCl₃ is a common solvent for non-polar to moderately polar organic compounds. A 400 MHz spectrometer provides sufficient resolution for detailed structural analysis. ¹⁹F NMR is particularly important for fluorinated compounds as it provides direct information about the fluorine-containing species in the sample.

Comparison of Supplier Specifications

When procuring 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene, it is crucial to compare the specifications offered by different suppliers. While a comprehensive list of all suppliers is beyond the scope of this guide, we present a table of typical specifications that a researcher might encounter.

Parameter Supplier A (Typical) Supplier B (Typical) Recommended Minimum
Purity (by GC) ≥97.0%[1]≥98.0%≥98.0%
Identity Conforms to structure by ¹H NMRConforms to structure by ¹H and ¹⁹F NMRConforms to structure by ¹H, ¹³C, and ¹⁹F NMR
Appearance Colorless to light yellow liquidOff-white to yellow solidClear, colorless liquid or white solid
Water Content (Karl Fischer) Not specified≤0.5%≤0.2%
Residual Solvents Not specifiedSpecified (e.g., <0.1% Dichloromethane)Specified and below ICH limits

Note: The information in the table above is representative and may not reflect the exact specifications of any single supplier. It is essential to request a certificate of analysis (CoA) for each specific lot of material.

Supplier_Comparison cluster_criteria Evaluation Criteria cluster_decision Procurement Decision Purity Purity Specification Select_Supplier Select Optimal Supplier Purity->Select_Supplier Analytical_Methods Analytical Methods Used Analytical_Methods->Select_Supplier Impurity_Profile Impurity Profile Data Impurity_Profile->Select_Supplier CoA Certificate of Analysis Availability CoA->Select_Supplier

Decision-making process for supplier selection.

Potential Impurities and Their Origin

A thorough understanding of the synthetic route to 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene is crucial for predicting potential impurities. While the exact commercial synthesis is often proprietary, a plausible route could involve the methylation of a corresponding thiol. Potential impurities could include:

  • Isomeric impurities: Arising from incomplete regioselectivity in the halogenation or other substitution reactions.

  • Over- or under-methylated species: Such as the corresponding thiol or sulfoxide/sulfone derivatives.

  • Residual starting materials and reagents: From incomplete reaction or purification.

  • Solvents: Used in the synthesis and purification steps.

The analytical methods described in this guide are designed to detect and quantify these and other potential impurities.

Conclusion

The procurement and qualification of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene require a systematic and scientifically rigorous approach. By employing a combination of GC-MS, HPLC, and NMR, researchers can confidently assess the purity of this critical raw material. Furthermore, a careful comparison of supplier specifications and a request for detailed certificates of analysis are essential for ensuring the quality and consistency of the material used in research and development. This diligence at the outset will undoubtedly contribute to the robustness and reproducibility of experimental results.

References

  • Boroncore. 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The compounds we handle, such as 1-Chloro-3-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The compounds we handle, such as 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene, are powerful tools in synthesis and discovery. However, their lifecycle does not end with the experiment. Responsible management of chemical waste is a cornerstone of scientific integrity and operational excellence.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene (CAS No. 1314939-89-3). Moving beyond a simple checklist, we will explore the causality behind these procedures, grounding our actions in an understanding of the compound's chemical nature and the regulatory landscape.

Hazard Profile and Risk Assessment: Understanding the "Why"

1-Chloro-3-fluoro-5-(methylsulfanyl)benzene is a halogenated aromatic compound. This classification immediately informs our handling and disposal strategy. Aromatic compounds, particularly those containing halogens (like chlorine and fluorine), can exhibit persistence in the environment and may possess significant toxicological properties. While comprehensive toxicological data for this specific molecule is not widely published, the precautionary principle dictates that we treat it with the caution afforded to similar, well-studied halogenated organic compounds.

Anticipated Hazards: Based on analogous structures, we must assume the potential for:

  • Skin and Eye Irritation: Direct contact can cause irritation or, with prolonged exposure, more severe effects like dermatitis.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[2]

  • Toxicity: Halogenated solvents can pose a risk of organ damage with prolonged or repeated exposure.[4] Benzene, the parent structure, is a known human carcinogen, warranting a cautious approach to all its derivatives.[4][5]

  • Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life and may not readily biodegrade.[4] Therefore, release into the environment must be strictly avoided.[6]

Table 1: Physicochemical Properties of 1-Chloro-3-fluoro-5-(methylsulfanyl)benzene
PropertyValueSource
CAS Number 1314939-89-3[7]
Molecular Formula C₇H₆ClFS[7]
Molecular Weight 176.64 g/mol [7]
Incompatible Materials Strong oxidizing agents[1]
Hazardous Decomposition Thermal decomposition can release toxic gases such as carbon oxides (CO, CO₂), hydrogen chloride, and hydrogen fluoride.[1][2]

The Disposal Workflow: A Validating System

The entire disposal process must function as a self-validating system, ensuring safety and compliance at every stage. The following workflow illustrates the decision-making and procedural flow from the moment the chemical is deemed waste to its final disposition.

G cluster_0 At the Bench cluster_1 Waste Accumulation Area cluster_2 Final Disposition gen Waste Generation (e.g., reaction quench, leftover reagent) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Immediate Action seg Step 2: Segregate Waste Is it Halogenated? ppe->seg cont Step 3: Containerize & Label - Use compatible, sealed container - Attach 'Hazardous Waste' label - List full chemical name(s) - Note accumulation start date seg->cont Yes (Place in 'Halogenated Organics' container) store Step 4: Store Properly - Designated, ventilated area - Secondary containment - Away from incompatibles cont->store ehs Step 5: Arrange Pickup Contact Institutional EHS or Licensed Disposal Vendor store->ehs When container is 90% full or per schedule trans Transport to TSDF* ehs->trans disp Final Disposal (e.g., High-Temperature Incineration) trans->disp caption *TSDF: Treatment, Storage, and Disposal Facility

Sources

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